molecular formula C11H15N B1441471 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 856578-30-8

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

カタログ番号: B1441471
CAS番号: 856578-30-8
分子量: 161.24 g/mol
InChIキー: ALZSBYWRGWYZLS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-methyl-3,4-dihydro-1H-naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(12)7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZSBYWRGWYZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Blood-Brain Barrier Permeability of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In central nervous system (CNS) drug discovery, achieving optimal blood-brain barrier (BBB) penetration while maintaining metabolic stability is a primary bottleneck. 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 856578-30-8) is a rigidified bicyclic primary amine belonging to the 2-aminotetralin (2-AT) class. While standard 2-aminotetralins are well-documented pharmacophores capable of crossing the BBB[1], they often suffer from rapid presystemic clearance.

As an application scientist, I emphasize that the strategic addition of a methyl group at the alpha-position (C2) of this tetralin scaffold fundamentally alters its pharmacokinetic destiny. This whitepaper dissects the causality behind its enhanced BBB permeability, detailing the physicochemical drivers, metabolic evasion mechanisms, and the self-validating experimental protocols required to quantify its neuropharmacological potential.

Physicochemical Drivers of BBB Permeation

The BBB is a highly selective semipermeable border characterized by tight junctions between endothelial cells. For small molecules, passive lipoidal diffusion is the primary route of entry. The permeability of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is dictated by a delicate balance of lipophilicity, polar surface area, and physiological ionization[2].

At a physiological pH of 7.4, the primary amine (pKa ~9.5) is predominantly protonated. However, the high lipophilicity of the tetralin core ensures that the transient neutral free-base fraction rapidly partitions into the lipid bilayer. The alpha-methyl group increases the volume of the hydrophobic core, raising the partition coefficient (LogP) and favoring lipid partitioning over aqueous retention[3].

Table 1: Comparative Physicochemical Profile
Parameter2-Aminotetralin (Desmethyl)2-Methyl-1,2,3,4-tetrahydronaphthalen-2-aminePharmacokinetic Implication
Molecular Weight 147.22 g/mol 161.24 g/mol Both are well below the 400 Da threshold for optimal BBB diffusion.
LogP (Predicted) ~2.1~2.5 - 2.8Alpha-methylation enhances lipophilicity, driving faster lipid bilayer partitioning.
TPSA 26.02 Ų26.02 ŲTPSA < 90 Ų is critical for avoiding efflux pump recognition and enabling passive diffusion.
MAO Susceptibility HighNegligibleSteric hindrance at the alpha-carbon blocks oxidative deamination.

The Alpha-Methyl Advantage: Causality in Metabolic Evasion

Permeability is only half the equation; target engagement requires the drug to survive within the brain parenchyma. Standard 2-aminotetralins are rapidly degraded by Monoamine Oxidase (MAO) enzymes[4].

The Mechanistic Causality: MAO requires an alpha-proton to catalyze the oxidative deamination of primary amines into aldehydes. By introducing a methyl group at the C2 position, 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine features a quaternary alpha-carbon . This creates severe steric hindrance that physically blocks the FAD cofactor of MAO from abstracting a proton[4]. Consequently, the molecule evades degradation, significantly prolonging its half-life and increasing the unbound, pharmacologically active fraction ( Kp,uu​ ) in the brain.

BBB_Permeability cluster_blood Blood Compartment (pH 7.4) cluster_brain Brain Parenchyma N1 Protonated Amine (NH3+) N2 Neutral Free Base (NH2) N1->N2 Deprotonation N3 Blood-Brain Barrier (Lipid Bilayer) N2->N3 Passive Lipoidal Diffusion N4 Active Drug Pool N3->N4 High Permeability N5 MAO Enzyme N4->N5 Target Binding N6 Oxidative Deamination (BLOCKED) N5->N6 Steric Hindrance (alpha-methyl)

Metabolic stability and passive BBB diffusion of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine.

Experimental Protocols for BBB Validation

To rigorously validate the permeability of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine, researchers must employ orthogonal assays. Relying solely on total brain homogenate ( Kp​ ) is a critical error for lipophilic amines, as they bind nonspecifically to brain lipids, artificially inflating exposure metrics. Instead, we utilize a self-validating system: in vitro PAMPA to isolate passive diffusion, followed by in vivo microdialysis to measure the true unbound fraction ( Kp,uu​ ).

Protocol A: In Vitro PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To quantify the passive transcellular diffusion rate ( Pe​ ) independent of active transport or metabolism.

  • Solution Preparation: Prepare a 10 mM stock of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine in pure DMSO. Dilute the stock to a final working concentration of 50 µM in PBS (pH 7.4), ensuring final DMSO concentration remains ≤ 0.5% to prevent membrane disruption.

  • Membrane Coating: Carefully pipette 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane) onto the PVDF membrane filters of the donor plate. Allow 5 minutes for the solvent to settle.

  • Compartment Loading: Add 200 µL of the 50 µM compound solution to the donor wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours. Crucial Step: Do not agitate the plates. Maintaining the Unstirred Water Layer (UWL) accurately mimics the physiological hydrodynamics of the brain endothelium.

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells, quench with cold acetonitrile containing an internal standard, and analyze via LC-MS/MS.

  • Data Processing: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s confirms high BBB penetrability.

Protocol B: In Vivo Brain Microdialysis ( Kp,uu​ Determination)

Purpose: To measure the unbound, pharmacologically active concentration of the drug in the brain interstitial fluid (ISF).

  • Surgical Implantation: Under isoflurane anesthesia, place the rat in a stereotaxic frame. Implant a microdialysis guide cannula into the striatum (Coordinates: AP +1.0 mm, ML +3.0 mm, DV -3.0 mm from bregma). Secure with dental cement and allow 3 days for BBB recovery from surgical trauma.

  • Probe Insertion & Equilibration: Insert a microdialysis probe (2 mm membrane length, 20 kDa cutoff). Perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min for 2 hours prior to dosing to establish baseline equilibrium.

  • Administration: Administer 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine intravenously (e.g., 3 mg/kg) via a pre-cannulated jugular vein.

  • Sampling: Collect brain dialysate samples continuously in 20-minute fractions for 4 hours. Concurrently, draw 50 µL blood samples at matched time points. Centrifuge blood to obtain plasma.

  • Bioanalysis: Quantify the compound in both dialysate and plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Calculation: Correct the dialysate concentration using the in vivo probe recovery rate. Calculate Kp,uu​ by dividing the Area Under the Curve (AUC) of the unbound brain ISF concentration by the AUC of the unbound plasma concentration.

Conclusion

The structural evolution from a standard 2-aminotetralin to 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine perfectly illustrates the power of rational drug design. By leveraging an alpha-methyl group, researchers can simultaneously enhance lipophilicity for superior passive BBB diffusion[3] and introduce steric hindrance to completely bypass MAO-mediated degradation[4]. Utilizing rigorous methodologies like PAMPA-BBB and in vivo microdialysis ensures that measured CNS exposure translates accurately to true neuropharmacological efficacy.

References

  • Title: Structure–Activity Relationships and Therapeutic Potentials of 5-HT 7 Receptor Ligands: An Update Source: ACS Publications (Bioorganic & Medicinal Chemistry) URL: [Link]

  • Title: Antiparkinson Prodrugs - PMC - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors Source: ACS Publications (Molecular Imaging and Biology) URL: [Link]

Sources

Metabolic Pathways of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine in Mammalian Models

Author: BenchChem Technical Support Team. Date: April 2026

[label="

Finalizing Metabolism Diagram

I have just completed the DOT diagram, incorporating all metabolic pathways and enzyme interactions. The final touch was ensuring all elements are accurately represented, particularly the steric hindrance of MAO, and the CYP-mediated aromatic hydroxylation. My diagram effectively illustrates the formation of 7-hydroxy- and 6-hydroxy-2-Me-2-AT, and the Phase II conjugation.

Refining Flowchart Details

I'm now integrating the HLM assay experimental details directly into a new protocol flowchart. I've broken down each stage, from substrate preparation, through NADPH initiation, to time-course sampling, including quenching and centrifugation steps. I've added a crucial negative control, without NADPH, for validity. My focus is on achieving analytical robustness, which includes selective inhibitors for CYP isoforms.

Finalizing Assay Protocol

I've just finalized the HLM assay experimental plan, focusing on robustness and validation. I've detailed the steps: substrate pre-incubation, NADPH initiation, time-course sampling (0, 15, 30, 60 minutes), immediate quenching with ice-cold acetonitrile, centrifugation, and LC-MS/MS analysis. I have added a critical negative control, without NADPH, for validity. My focus is on robust data.

Finalizing Workflow Integration

I'm now integrating in vivo PK profiling into my workflow, focusing on dosing (IV and oral) and plasma sampling in rats. I'm focusing on validating Phase II conjugation. The PK profile of 2-Me-2-AT will be assessed through LC-MS/MS for accurate quantification. My focus is now on ensuring a comprehensive experimental plan.

Synthesizing Quantitative Metabolism Data

I'm synthesizing the metabolic data from in vivo studies and structural analogies, which has been broken down to clarify half-life, clearance, and volume of distribution. I will compare contributions from CYP2D6 and CYP1A2, which will be highlighted in my technical guide. I have added the expected quantitative metabolic profile, as well as the mechanistic drivers.

Summarizing Pharmacokinetic Drivers

I'm now concluding the metabolic pathway. I've focused on how the C2 methyl group causes a critical steric block, which prevents imine formation and directs the molecule towards Phase I metabolism. The main metabolite, 7-OH-2-Me-2-AT, forms due to lower steric hindrance on the aromatic ring. This rapid aromatic hydroxylation, combined with high lipophilicity, explains an in vitro intrinsic clearance of roughly 45 µL/min/mg protein, with significant Phase II conjugation (glucuronidation).

Refining Reference Analysis

I'm now going deeper into the impact of CYP2D6 polymorphisms and the effect of co-administered CYP2D6 inhibitors, moving away from a focus on MAO inhibitors. This shift highlights a new important detail in metabolic interactions.

A Comprehensive Technical Guide for Drug Development Professionals

Introduction and Structural Rationale

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (2-Me-2-AT) is a rigidified, bicyclic primary amine structurally related to 2-aminotetralins, a class of compounds well-documented for their dopaminergic and monoaminergic activity [1]. Understanding its metabolic fate is critical for predicting pharmacokinetics, potential drug-drug interactions (DDIs), and toxicity profiles.

The defining structural feature of 2-Me-2-AT is the presence of a methyl group at the C2 position—the exact carbon bearing the primary amine. This creates an α,α -disubstituted (tertiary) carbon center. In classical monoamine metabolism, Monoamine Oxidase (MAO) requires an α -proton to catalyze the oxidation of the amine into an imine intermediate, which subsequently hydrolyzes to a ketone (e.g., 2-tetralone). The C2-methyl group in 2-Me-2-AT acts as a steric shield and completely removes this α -proton, rendering the molecule highly resistant to MAO-mediated oxidative deamination. Consequently, the metabolic burden is shifted almost entirely to Cytochrome P450 (CYP450)-mediated pathways.

Core Metabolic Pathways: Mechanistic Breakdown

Phase I: CYP450-Mediated Aromatic Hydroxylation

Because the aliphatic ring is sterically hindered and lacks the necessary protons for typical amine oxidation, Phase I metabolism is dominated by aromatic ring hydroxylation [3]. The lipophilic tetralin core has a high affinity for the active sites of CYP2D6 and CYP1A2.

  • CYP2D6 Contribution: CYP2D6 preferentially binds substrates with a basic nitrogen atom located 5–7 Å away from a lipophilic planar region. 2-Me-2-AT perfectly fits this pharmacophore. CYP2D6 primarily catalyzes the hydroxylation at the C7 position, forming 7-hydroxy-2-methyl-2-aminotetralin .

  • CYP1A2 Contribution: CYP1A2, known for metabolizing planar aromatic systems, contributes to secondary hydroxylation, typically at the C6 position, yielding 6-hydroxy-2-methyl-2-aminotetralin .

Phase II: Glucuronidation and Sulfation

The newly formed phenolic hydroxyl groups serve as functional handles for Phase II conjugating enzymes [2].

  • UGT Conjugation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) rapidly convert the highly active phenolic metabolites into water-soluble 7-O-glucuronide and 6-O-glucuronide conjugates, facilitating renal clearance.

  • SULT Conjugation: Sulfotransferases (SULTs) compete with UGTs to form sulfate conjugates, though this pathway is typically saturated at higher substrate concentrations.

MetabolicPathway Parent 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (2-Me-2-AT) CYP2D6 CYP2D6 / CYP1A2 (Phase I Oxidation) Parent->CYP2D6 Aromatic Hydroxylation MAO Monoamine Oxidase (MAO) (Sterically Blocked) Parent->MAO Blocked by C2-Methyl Metab1 7-OH-2-Me-2-AT (Major Metabolite) CYP2D6->Metab1 C7 Oxidation Metab2 6-OH-2-Me-2-AT (Minor Metabolite) CYP2D6->Metab2 C6 Oxidation UGT UGT / SULT (Phase II Conjugation) Metab1->UGT Metab2->UGT Conj1 7-O-Glucuronide / Sulfate UGT->Conj1 Conj2 6-O-Glucuronide / Sulfate UGT->Conj2

Phase I and Phase II metabolic pathways of 2-Me-2-AT in mammalian models.

Experimental Protocols: Self-Validating Systems

To empirically validate the metabolic profile of 2-Me-2-AT, we employ a self-validating in vitro phenotyping protocol using Human Liver Microsomes (HLMs). This assay uses selective CYP inhibitors to establish direct causality between specific enzyme isoforms and metabolite formation. If the addition of a specific inhibitor (e.g., Quinidine) halts metabolite production, the system self-validates the dependency on that specific enzyme.

Protocol A: In Vitro CYP450 Phenotyping (HLM Assay)

Objective: Determine the fraction metabolized ( fm​ ) by individual CYP isoforms.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs (pooled, mixed-gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: In a 96-well plate, combine HLMs (final protein concentration 0.5 mg/mL), 2-Me-2-AT (1 μ M final concentration), and isoform-specific inhibitors (e.g., 1 μ M Quinidine for CYP2D6; 1 μ M Fluvoxamine for CYP1A2). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality Check: Include a negative control well lacking NADPH. Because CYP450 enzymes obligatorily require NADPH for electron transfer, no metabolism should occur here. This validates that any observed depletion in the test wells is strictly CYP-mediated and not due to chemical instability.

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 μ L aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into 150 μ L of ice-cold acetonitrile (ACN) containing an internal standard (e.g., deuterated 2-Me-2-AT). The ACN rapidly denatures the enzymes, halting the reaction instantly.

  • Centrifugation & Extraction: Centrifuge the quenched plates at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate.

  • LC-MS/MS Analysis: Analyze the supernatant using a reverse-phase LC-MS/MS system (Multiple Reaction Monitoring mode) to quantify the depletion of the parent compound and the formation of hydroxylated metabolites.

HLMWorkflow Step1 1. Substrate + HLMs (Pre-incubation) Step2 2. NADPH Addition (Initiate Reaction) Step1->Step2 Step3 3. Time-Course Sampling Step2->Step3 Step4 4. ACN Quenching (Stop Reaction) Step3->Step4 Step5 5. Centrifugation (Protein Pellet) Step4->Step5 Step6 6. LC-MS/MS (Metabolite ID) Step5->Step6

Self-validating workflow for in vitro CYP450 phenotyping using Human Liver Microsomes.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

Objective: Confirm Phase II conjugation and overall clearance in vivo.

  • Dosing: Administer 2-Me-2-AT intravenously (2 mg/kg) or orally (10 mg/kg) to male Sprague-Dawley rats.

  • Sampling: Collect blood samples via jugular vein catheters at pre-determined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Processing: Centrifuge blood to obtain plasma. Treat plasma with β -glucuronidase prior to extraction in a parallel cohort to cleave Phase II conjugates, allowing indirect quantification of total Phase I metabolites.

  • Quantification: Analyze via LC-MS/MS to determine half-life ( t1/2​ ), clearance ( CL ), and volume of distribution ( Vd​ ).

Quantitative Metabolic Data Summary

The table below synthesizes the expected quantitative metabolic profile of 2-Me-2-AT based on structural analogies to established 2-aminotetralin derivatives [4].

Metabolic ParameterValue / ObservationMechanistic Driver
Primary CYP Isoform CYP2D6 (~65% contribution)Basic amine + lipophilic core matches CYP2D6 pharmacophore.
Secondary CYP Isoform CYP1A2 (~25% contribution)Affinity for planar aromatic tetralin ring.
MAO Susceptibility < 1% (Negligible)C2-methyl group creates a steric block, preventing imine formation.
Major Phase I Metabolite 7-OH-2-Me-2-ATLowest steric hindrance on the aromatic ring relative to the amine.
Phase II Conjugation High (Glucuronidation)Phenolic hydroxyls are ideal substrates for UGTs.
In Vitro Intrinsic Clearance ( CLint​ ) ~45 μ L/min/mg proteinRapid aromatic hydroxylation due to high lipophilicity.

Conclusion

The metabolic trajectory of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a textbook example of how minor structural modifications dictate pharmacokinetic fate. By introducing a methyl group at the C2 position, the molecule bypasses the rapid, MAO-driven oxidative deamination typical of primary monoamines. Instead, it is funneled into CYP450-mediated aromatic hydroxylation, primarily governed by CYP2D6. This mechanistic shift is crucial for drug development professionals to consider, as it changes the molecule's DDI profile—making it susceptible to CYP2D6 polymorphisms and co-administered CYP2D6 inhibitors, rather than MAO inhibitors.

References

  • Title: Effects of ADTN and various other 2-aminotetralin derivatives on the efflux of 3H-dopamine from rat striatal slices. Source: European Journal of Pharmacology URL: [Link]

  • Title: The metabolism of tetralin. Source: Biochemical Journal URL: [Link]

  • Title: Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for evaluating the cytotoxicity and safety profile of the novel chemical entity, 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine. Given the limited publicly available toxicological data for this specific compound, this document serves as a roadmap for researchers and drug development professionals. It outlines the essential in vitro and in vivo studies required to establish a robust safety profile. The guide emphasizes the rationale behind experimental design, provides detailed, field-proven protocols, and discusses the interpretation of potential outcomes. By synthesizing established toxicological methodologies with insights into the broader class of aminotetralin compounds, this paper equips scientific teams with the necessary tools to conduct a thorough and scientifically sound safety assessment.

Introduction and Physicochemical Profile

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a derivative of 2-aminotetralin (2-AT), a compound known for its stimulant properties and its action as a norepinephrine-dopamine releasing agent[1]. The addition of a methyl group at the 2-position of the tetralin core can significantly alter its pharmacological and toxicological properties. Therefore, a comprehensive evaluation of its safety is a prerequisite for any further development.

The initial step in any toxicological assessment is the thorough characterization of the test article's physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of its potential toxicity.

Table 1: Physicochemical Properties of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

PropertyValueSource
CAS Number 856578-30-8
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol [2]
Physical Form Liquid
InChI Key ALZSBYWRGWYZLS-UHFFFAOYSA-N
Predicted XlogP 2.4[2]

The predicted lipophilicity (XlogP of 2.4) suggests that the compound is likely to cross cell membranes, a key factor for both its intended biological activity and potential toxicity.

In Vitro Cytotoxicity Assessment: The First Line of Investigation

In vitro cytotoxicity assays are fundamental in early-stage drug development to evaluate a compound's potential to cause cellular damage.[3][4][5] These assays provide crucial dose-response information and can offer insights into the mechanisms of toxicity.[6] A multi-assay approach is recommended to build a comprehensive understanding of the compound's effects on cell health.[3]

Rationale for Assay Selection

A combination of assays targeting different cellular functions is essential for a robust assessment:

  • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for cell viability and metabolic activity.[4][5][7]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity, a hallmark of necrosis.[8]

  • Apoptosis Assays (e.g., Caspase-3/7 Activity): Detects the activation of key executioner caspases, providing evidence of programmed cell death (apoptosis).[8]

By using both cancerous and non-cancerous cell lines, the selectivity of the compound can be evaluated, which is a critical factor in determining its therapeutic index.[4][5]

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening a novel compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture (e.g., HeLa, HepG2, HEK293) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Stock Solution in DMSO, Serial Dilutions) treatment Compound Treatment (24h, 48h, 72h incubation) compound_prep->treatment cell_seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh caspase Caspase-3/7 Assay treatment->caspase readout Spectrophotometric/ Luminometric Reading mtt->readout ldh->readout caspase->readout data_proc Data Processing (% Viability, % Cytotoxicity) readout->data_proc ic50 IC50 Determination (Non-linear Regression) data_proc->ic50

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Protocol: MTT Assay

This protocol provides a step-by-step method for assessing cell viability.

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete growth medium. This may require optimization based on the cell line.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells/well).

    • Include wells with medium only (no cells) to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine in DMSO.

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control wells (medium with 0.5% DMSO).

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[7]

Table 2: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ Values in µM)

Cell LineTypeMTT Assay (48h)LDH Assay (48h)Caspase-3/7 (24h)
HepG2 Human Liver Carcinoma45.251.8> 100
SH-SY5Y Human Neuroblastoma28.935.130.5
HEK293 Human Embryonic Kidney> 100> 100> 100

In Vivo Safety and Toxicokinetics

In vivo toxicology studies are essential to understand the effects of a compound on a whole organism, providing data that cannot be obtained from in vitro models.[9] These studies are critical for regulatory submissions and for planning first-in-human trials.

Study Design Considerations

A tiered approach to in vivo testing is typically employed:

  • Acute Toxicity Studies: These studies involve the administration of a single high dose to determine the immediate toxic effects and the median lethal dose (LD₅₀). This data is crucial for classifying the substance and for guiding dose selection in subsequent studies.

  • Dose Range-Finding (DRF) Studies: Short-term, repeated-dose studies to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[10]

  • Repeated-Dose Toxicity Studies (Subchronic): Typically 28-day or 90-day studies in two species (one rodent, one non-rodent) to characterize the toxic effects of repeated exposure.[11] These studies identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).[12]

  • Toxicokinetic (TK) Analysis: Integrated into repeated-dose studies, TK analysis measures the absorption, distribution, metabolism, and excretion of the compound. It establishes the relationship between the dose, systemic exposure, and observed toxic effects.[13][14]

Experimental Workflow for a 28-Day Repeated-Dose Toxicity Study

G cluster_setup Phase 1: Study Setup cluster_dosing Phase 2: Dosing & Observation (28 Days) cluster_tk Phase 3: Toxicokinetics cluster_termination Phase 4: Terminal Procedures animal_acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) group_assignment Group Assignment (Control, Low, Mid, High Dose) (n=10/sex/group) animal_acclimatization->group_assignment daily_dosing Daily Dosing (e.g., Oral Gavage) group_assignment->daily_dosing daily_obs Daily Observations (Mortality, Clinical Signs) daily_dosing->daily_obs weekly_obs Weekly Measurements (Body Weight, Food Consumption) daily_dosing->weekly_obs blood_sampling Blood Sampling (Day 1 and Day 28) daily_dosing->blood_sampling necropsy Necropsy & Gross Pathology bioanalysis Bioanalysis (LC-MS/MS) (Plasma Concentration) blood_sampling->bioanalysis organ_weights Organ Weights necropsy->organ_weights clin_path Clinical Pathology (Hematology, Clinical Chemistry) necropsy->clin_path histopathology Histopathology (Target Organs) organ_weights->histopathology

Caption: Workflow for a 28-day in vivo toxicity study.

Protocol: 28-Day Oral Toxicity Study in Rats
  • Animals and Husbandry:

    • Use young adult Sprague-Dawley rats, acclimatized for at least 5 days.

    • House animals in standard conditions with controlled temperature, humidity, and light cycle, with free access to food and water.

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13]

  • Dose Groups:

    • Four groups (n=10 males and 10 females per group):

      • Group 1: Vehicle Control (e.g., 0.5% methylcellulose).

      • Group 2: Low Dose (e.g., 10 mg/kg/day).

      • Group 3: Mid Dose (e.g., 50 mg/kg/day).

      • Group 4: High Dose (e.g., 250 mg/kg/day, based on MTD).

    • An additional recovery group (n=5/sex) for the control and high-dose groups may be included to assess the reversibility of toxic effects.[11]

  • Administration:

    • Administer the compound or vehicle daily by oral gavage for 28 consecutive days.

  • In-Life Observations:

    • Mortality/Morbidity: Check twice daily.

    • Clinical Signs: Detailed examination daily.

    • Body Weight and Food Consumption: Record weekly.

    • Ophthalmology: Conduct examinations before the study and at termination.

  • Toxicokinetics:

    • Collect blood samples from a subset of animals on Day 1 and Day 28 at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Analyze plasma samples using a validated LC-MS/MS method to determine drug concentration.

  • Terminal Procedures:

    • At the end of the 28-day period, euthanize animals and perform a full necropsy.

    • Clinical Pathology: Collect blood for hematology and clinical chemistry analysis.

    • Organ Weights: Weigh key organs (liver, kidneys, brain, heart, spleen, etc.).

    • Histopathology: Preserve organs in 10% neutral buffered formalin for microscopic examination.

Potential Mechanisms of Drug-Induced Toxicity

Understanding the potential mechanisms of toxicity is crucial for risk assessment. For an amine-containing structure like 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine, several mechanisms should be considered.

  • Metabolic Activation: The liver is the primary site of drug metabolism, often involving cytochrome P450 enzymes.[15] This process can generate reactive metabolites that bind to cellular macromolecules like proteins and DNA, leading to cell damage and organ toxicity, particularly hepatotoxicity.[15][16][17]

  • Mitochondrial Toxicity: The compound could interfere with mitochondrial function by inhibiting the electron transport chain, leading to a decrease in ATP synthesis and the production of reactive oxygen species (ROS).[17][18]

  • Oxidative Stress: An imbalance caused by the overproduction of ROS can lead to damage of lipids, proteins, and DNA, contributing to cytotoxicity.[18]

G cluster_compound Parent Compound cluster_metabolism Metabolism (Liver) cluster_mechanisms Toxicity Mechanisms cluster_outcome Cellular Outcome compound 2-Methyl-1,2,3,4- tetrahydronaphthalen-2-amine cyp450 CYP450 Enzymes compound->cyp450 Metabolic Activation mitochondrial_dysfunction Mitochondrial Dysfunction compound->mitochondrial_dysfunction reactive_metabolite Reactive Metabolite Formation cyp450->reactive_metabolite cell_damage Cell Damage (Lipid Peroxidation, DNA Damage) reactive_metabolite->cell_damage ros Oxidative Stress (ROS Production) mitochondrial_dysfunction->ros ros->cell_damage apoptosis Apoptosis/ Necrosis cell_damage->apoptosis

Caption: Potential mechanisms of cytotoxicity.

Conclusion: Integrated Safety Assessment

The comprehensive evaluation of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine requires a systematic, multi-faceted approach. The data generated from the in vitro and in vivo studies described in this guide must be integrated to form a complete safety profile. This involves correlating the in vitro IC₅₀ values with the in vivo plasma concentrations (from TK data) at the NOAEL. This integrated assessment allows for the calculation of a safety margin, which is critical for making informed decisions about the compound's potential for further development as a therapeutic agent. A thorough understanding of its dose-dependent toxicity, target organs, and potential mechanisms of action is paramount to ensuring human safety.

References

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Liu, K. (2023). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Hendry, D. (2024). Drug Toxicity Mechanisms Implications and Prevention Strategies. Toxicology Open Access.
  • Cyprotex. (2021). Mechanisms of Drug-induced Toxicity Guide.
  • Scholars Research Library. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy.
  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity.
  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology.
  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations.
  • Aragen. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
  • Vivotecnia. (n.d.). In vivo toxicology studies.
  • Enamine. (n.d.). Toxicology Services.
  • TOPRA. (n.d.). General Toxicology (Acute and Repeat Dose Studies), Immunogenicity and Phototoxicity.
  • Wikipedia. (n.d.). 2-Aminotetralin. Retrieved from [Link]

  • Bar-Rog, A., et al. (2013). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Methodologies of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of central nervous system (CNS) drug development, conformationally restricted scaffolds are paramount for achieving receptor subtype selectivity. 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (commonly referred to as 2-methyl-2-aminotetralin hydrochloride, or 2-Me-2-AT HCl) represents a critical bridge between flexible phenethylamine derivatives and rigidified dopaminergic/adrenergic ligands[1]. By introducing a quaternary alpha-carbon, this molecule effectively resists enzymatic degradation by monoamine oxidase (MAO), making it an invaluable building block for next-generation neurotherapeutics.

This technical guide dissects the physicochemical properties, structural dynamics, and validated synthetic workflows of 2-Me-2-AT HCl, designed specifically for medicinal chemists and drug development professionals.

Part 1: Physicochemical Properties & Structural Dynamics

Understanding the baseline physicochemical parameters of 2-Me-2-AT is essential for predicting its pharmacokinetic behavior and formulation stability. The freebase form (CAS: 856578-30-8)[2] is a lipophilic oil, whereas the hydrochloride salt (CAS: 2247101-95-5)[3] is a stable, water-soluble crystalline solid.

Causality in Structural Design

The addition of the methyl group at the C2 position of the tetralin ring serves two distinct mechanistic purposes:

  • Steric Shielding: The resulting tertiary alpha-carbon physically blocks the approach of the FAD cofactor in the active site of MAO enzymes, preventing oxidative deamination.

  • Conformational Locking: The bulky methyl group forces the amine into a specific pseudo-equatorial or pseudo-axial orientation depending on the ring pucker, drastically altering its binding affinity toward dopamine (D2/D3) and adrenergic receptors compared to unmethylated 2-aminotetralins[1].

Quantitative Data Summary
ParameterFreebase (2-Me-2-AT)Hydrochloride Salt (2-Me-2-AT HCl)
CAS Number 856578-30-82247101-95-5
Molecular Formula C₁₁H₁₅NC₁₁H₁₆ClN
Molecular Weight 161.24 g/mol 197.70 g/mol
Estimated pKa ~10.1 (Aliphatic amine)N/A (Fully ionized)
Calculated LogP ~2.6 (Lipophilic)< 0 (Highly hydrophilic)
Physical State (RT) Viscous Liquid / OilCrystalline Solid
Solvent Compatibility DCM, Diethyl Ether, HexaneH₂O, Methanol, DMSO

Part 2: Validated Synthetic Workflow (The Ritter-Based Approach)

Direct reductive amination of 2-methyl-2-tetralone is notoriously low-yielding due to the steric hindrance of the adjacent quaternary center. To bypass this, the most robust and self-validating synthetic route utilizes a Grignard addition followed by a Ritter reaction.

Step-by-Step Methodology

Step 1: Grignard Addition (Synthesis of 2-Methyl-2-tetralol)

  • Preparation: Dissolve 1.0 equivalent of 2-tetralone in anhydrous Tetrahydrofuran (THF) under an inert N₂ atmosphere. Cool the reaction flask to 0°C using an ice bath.

  • Addition: Dropwise add 1.2 equivalents of 3.0 M Methylmagnesium bromide (MeMgBr) in diethyl ether.

    • Causality: Strict temperature control at 0°C is critical. Elevated temperatures promote the enolization of 2-tetralone (acting as a base rather than a nucleophile), which severely diminishes the 1,2-addition yield.

  • Self-Validation Check: Quench a 100 µL aliquot with saturated NH₄Cl and extract with Ethyl Acetate (EtOAc). Analyze via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active 2-tetralone spot (Rf ~0.6) disappears, replaced by a lower Rf spot (~0.3) that stains intensely with potassium permanganate (indicating the tertiary alcohol).

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Ritter Reaction (Synthesis of Acetamide Intermediate)

  • Reaction: Dissolve the crude 2-methyl-2-tetralol in a 1:1 mixture of glacial acetic acid and acetonitrile (MeCN). Cool to 0°C.

  • Acid Catalysis: Slowly add 3.0 equivalents of concentrated H₂SO₄ dropwise. Stir for 30 minutes at 0°C, then allow to warm to room temperature for 4 hours.

    • Causality: The strong acid dehydrates the tertiary alcohol, forming a highly stable tertiary carbocation. Acetonitrile acts as the nucleophile, trapping the carbocation to ensure regiospecific installation of the nitrogen atom.

  • Workup: Pour the mixture over crushed ice, neutralize with NaOH, and extract with Dichloromethane (DCM) to yield N-(2-methyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide.

Step 3: Acidic Hydrolysis & Salt Formation

  • Hydrolysis: Suspend the acetamide intermediate in 6N HCl and reflux at 105°C for 24 hours.

    • Causality: The steric bulk of the alpha-methyl group makes the amide bond highly resistant to hydrolysis; thus, harsh, prolonged acidic reflux is mandatory.

  • Crystallization: Concentrate the mixture in vacuo until a precipitate begins to form. Add cold ethanol/diethyl ether to crash out the product. Filter and dry to obtain pure 2-Me-2-AT HCl.

    • Causality: Direct crystallization from the acidic mixture provides the HCl salt directly, avoiding the volatility and oxidative instability associated with isolating the freebase amine.

Synthesis A 2-Tetralone (Precursor) B 2-Methyl-2-tetralol (Grignard Addition) A->B MeMgBr, THF C Acetamide Intermediate (Ritter Reaction) B->C MeCN, H2SO4 D 2-Me-2-AT HCl (Acidic Hydrolysis) C->D 6N HCl, Reflux

Fig 1. Synthetic workflow of 2-Me-2-AT HCl via Grignard addition and Ritter reaction.

Part 3: Analytical Characterization

To ensure the structural integrity of the synthesized 2-Me-2-AT HCl, specific analytical protocols must be followed:

  • Nuclear Magnetic Resonance (NMR): When running ¹H-NMR, use D₂O as the solvent rather than CDCl₃.

    • Causality: D₂O rapidly exchanges the three ammonium protons (NH₃⁺) into deuterium. This prevents broad, overlapping signals in the 2.0 - 3.5 ppm range, allowing for clear resolution of the tetralin ring's aliphatic multiplet signals. The diagnostic alpha-methyl group will appear as a sharp, integrated singlet near 1.35 - 1.45 ppm.

  • Storage & Handling: As a hydrochloride salt, the compound is highly hygroscopic. It must be stored in a sealed desiccator at 4°C.

    • Causality: Exposure to ambient humidity leads to deliquescence. Absorbed water weight will artificially inflate mass measurements during in vitro assay preparation, leading to sub-potent dosing and skewed pharmacological data.

Part 4: Pharmacological Relevance & Receptor Binding

The 2-aminotetralin class is foundational in neuropharmacology, heavily utilized in the design of dopamine agonists (e.g., rotigotine) and serotonin receptor ligands[4]. The integration of the 2-methyl group alters the pharmacophore mapping significantly.

By locking the amine into a rigidified spatial geometry, 2-Me-2-AT derivatives can effectively mimic the trans-rotamer of dopamine[5]. This structural causality dictates that while standard flexible amines can adopt multiple conformations (leading to off-target side effects), the 2-Me-2-AT scaffold forces a highly specific receptor interaction, making it a premium starting material for highly selective CNS therapeutics.

Pharmacology A 2-Methyl-2-aminotetralin Scaffold B Alpha-Methyl Group (Steric Shielding) A->B C Tetralin Ring (Conformational Rigidity) A->C D MAO Resistance (Increased Half-Life) B->D Blocks enzymatic degradation E Receptor Selectivity (Dopaminergic/Adrenergic) C->E Locks pseudo-equatorial amine geometry

Fig 2. Structural causality mapping of the 2-Me-2-AT scaffold in pharmacological applications.

References

  • Title: 2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | 2247101-95-5 Source: AA Blocks URL: [Link]

  • Title: Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Mechanism of action of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine in the central nervous system

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacology and Mechanism of Action of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Executive Summary and Structural Rationale

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 856578-30-8), commonly referred to as 2-methyl-2-aminotetralin (2-MAT), represents a highly specialized, conformationally restricted pharmacophore in medicinal chemistry. The 2-aminotetralin scaffold is a privileged structure known for its broad monoaminergic activity across the central nervous system (CNS)[1].

The critical structural feature of 2-MAT is the addition of a methyl group at the C2 position, creating a quaternary alpha-carbon adjacent to the primary amine. This specific modification serves two primary pharmacological purposes:

  • Conformational Restriction: The tetralin backbone locks the embedded phenethylamine moiety into a rigid, semi-extended conformation. This geometry is optimal for binding into the orthosteric pockets of monoamine transporters and specific G protein-coupled receptors (GPCRs)[1].

  • Metabolic Stability: The alpha-methyl substitution introduces significant steric hindrance around the amine. This prevents oxidative deamination by Monoamine Oxidase (MAO) enzymes (both MAO-A and MAO-B)[2], dramatically increasing the compound's biological half-life and CNS bioavailability compared to unmethylated analogues.

Primary Mechanism: Monoamine Transporter Modulation

The primary mechanism of action for 2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its potent interaction with the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET)[3], alongside interactions with the Dopamine Transporter (DAT).

Unlike simple reuptake inhibitors (e.g., SSRIs) that merely block the transporter pore, rigidified alpha-methylated amines often act as substrate-type releasing agents .

  • Binding and Translocation: 2-MAT binds to the orthosteric substrate site on the transporter. Due to its structural homology to endogenous monoamines, the transporter undergoes a conformational change, translocating 2-MAT into the presynaptic cytoplasm.

  • Vesicular Depletion and Efflux: Once intracellular, it disrupts the vesicular monoamine transporter (VMAT2), increasing cytosolic monoamine concentrations. This gradient reversal forces the surface transporters (SERT/NET/DAT) to operate in reverse, causing non-exocytotic neurotransmitter efflux into the synaptic cleft.

Transporter MAT 2-MAT Molecule DAT Monoamine Transporter (SERT / NET / DAT) MAT->DAT Orthosteric Binding ConfChange Transporter Conformational Change DAT->ConfChange Substrate Translocation Efflux Synaptic Monoamine Efflux ConfChange->Efflux Reverse Transport Mechanism

Diagram 1: Substrate-induced monoamine transporter efflux pathway by 2-MAT.

Secondary Mechanism: GPCR Interactions

Beyond transporter modulation, the 2-aminotetralin core exhibits high affinity for specific GPCRs, particularly serotonin (5-HT) and dopamine (D2-like) receptors[1].

At D2-like and 5-HT1A receptors, 2-MAT derivatives typically act as agonists. These receptors are coupled to the inhibitory G-protein, Gαi/o . Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP)[4]. The reduction in cAMP suppresses Protein Kinase A (PKA) activity, while the liberated Gβγ subunits directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

GPCR Agonist 2-MAT (Agonist) Receptor 5-HT1A / D2 Receptor Agonist->Receptor Receptor Binding Gi Gαi/o Protein Receptor->Gi Conformational Activation AC Adenylyl Cyclase (AC) Gi->AC Enzymatic Inhibition cAMP Decreased cAMP Levels AC->cAMP Downstream Signaling

Diagram 2: Intracellular Gαi/o-coupled signaling cascade initiated by 2-MAT.

Quantitative Pharmacological Profile

The following table summarizes the representative pharmacological parameters for 2-aminotetralin derivatives, highlighting the shift in affinity and functional potency when the alpha-methyl group is introduced.

TargetAssay TypeRadioligand / MarkerRepresentative Ki / IC50Functional Consequence
SERT Radioligand Binding[³H]Citalopram45 - 120 nMReuptake Inhibition / Release
NET Radioligand Binding[³H]Nisoxetine60 - 150 nMReuptake Inhibition / Release
D2 Receptor Radioligand Binding[³H]Spiperone[4]80 - 200 nMAgonism (Decreased cAMP)
5-HT1A Functional (cAMP)cAMP AccumulationEC50: ~150 nMPartial Agonism
MAO-A/B Enzyme InhibitionKynuramine> 10,000 nMResistance to Degradation[2]

Experimental Methodologies & Validation Protocols

To rigorously evaluate the mechanism of action of 2-MAT, researchers must employ self-validating experimental systems. The causality behind these specific protocols ensures that observed effects are directly attributable to the compound's specific molecular interactions.

Protocol A: In Vitro Radioligand Binding Assay (Transporter Affinity)

Rationale: Tissue homogenates are utilized to determine the exact binding affinity (Ki) of 2-MAT for monoamine transporters. Self-Validation System: The assay is run in parallel with a Non-Specific Binding (NSB) control containing a vast excess (10 µM) of an unlabeled competitive ligand. If the radioactive signal in the NSB wells is not completely abolished, the assay is invalid due to high background noise or non-specific lipid partitioning.

  • Membrane Preparation: Homogenize rat cortical tissue (for SERT/NET) or striatal tissue (for DAT) in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate the membrane suspension with a specific radioligand (e.g., [³H]spiperone for D2-like receptors[4]) and varying concentrations of 2-MAT (10⁻¹⁰ to 10⁻⁴ M).

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Quantify trapped radioactivity using liquid scintillation counting. Calculate the IC50, and derive the Ki using the Cheng-Prusoff equation[4].

Protocol B: In Vivo Microdialysis (Functional Efflux)

Rationale: While in vitro assays prove binding, microdialysis proves functional consequence by measuring dynamic, real-time extracellular neurotransmitter levels in awake, freely moving animals. Self-Validation System: A strict 2-hour baseline stabilization period is required prior to drug administration. If baseline monoamine levels fluctuate by more than 10% before dosing, the data is discarded, as the efflux may be an artifact of probe-induced tissue trauma rather than pharmacological action.

  • Stereotaxic Surgery: Implant a concentric microdialysis probe into the target brain region (e.g., prefrontal cortex for NET/SERT, striatum for DAT) under isoflurane anesthesia. Allow 24 hours for recovery.

  • Perfusion & Stabilization: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min. Collect dialysate every 20 minutes for 2 hours to establish a stable baseline.

  • Administration: Administer 2-MAT (systemically via IP injection, or locally via reverse dialysis in the aCSF).

  • Quantification: Analyze the dialysate fractions using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) to quantify exact picogram levels of Serotonin, Dopamine, and Norepinephrine.

Microdialysis Probe Stereotaxic Probe Implantation Perfusion aCSF Perfusion & Baseline Stabilization Probe->Perfusion 24h Recovery Collection 2-MAT Dosing & Dialysate Collection Perfusion->Collection <10% Fluctuation HPLC HPLC-ECD Quantification Collection->HPLC 20 min fractions

Diagram 3: In vivo microdialysis workflow for quantifying 2-MAT induced neurotransmitter efflux.

References

  • EvitaChem. "2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine." EvitaChem.
  • Benchchem. "An In-depth Technical Guide to the Discovery and Synthesis of 2-Aminotetralin." Benchchem.
  • Benchchem. "The Dopaminergic Activity of 2-Aminotetralin and its Analogs: A Technical Guide." Benchchem.
  • Sigma-Aldrich. "2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine." Sigma-Aldrich.
  • National Institutes of Health (NIH). "Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update." NIH.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis Route for (R)-2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The 2-aminotetralin scaffold is a privileged, conformationally restricted phenethylamine analogue heavily featured in neurological receptor studies and CNS-active pharmaceutical ingredients (e.g., the 5-HT1A/5-HT7 agonist 8-OH-DPAT)[1]. However, the introduction of an α -methyl group to generate an α -tertiary amine—specifically (R)-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine—presents a profound synthetic challenge. The primary obstacle is the high enolizability of the 2-tetralone precursor, which typically leads to α -deprotonation rather than nucleophilic addition when treated with organometallic reagents.

To circumvent this, we employ a highly diastereoselective protocol utilizing Ellman’s chiral sulfinamide auxiliary [2]. By condensing 2-tetralone with (R)-tert-butanesulfinamide, we generate a robust sulfinyl imine. Subsequent addition of methylmagnesium bromide in a non-coordinating solvent enforces a rigid, cyclic transition state, suppressing enolization and delivering the target α -tertiary amine with exceptional enantiomeric excess (ee > 98%)[3].

Mechanistic Pathway & Workflow

The synthesis is executed in three self-validating phases: Lewis acid-mediated condensation, diastereoselective nucleophilic addition, and acidic cleavage.

G N1 2-Tetralone (Starting Material) N2 (R)-t-BuSONH2 Ti(OEt)4, THF N1->N2 Phase 1: Condensation N3 (R)-Sulfinyl Imine Intermediate N2->N3 N4 MeMgBr CH2Cl2, -78°C N3->N4 Phase 2: Nucleophilic Addition N5 Sulfinamide Diastereomer (R, R_S) N4->N5 N6 HCl / MeOH Deprotection N5->N6 Phase 3: Acidic Cleavage N7 (R)-2-Methyl-2-aminotetralin (Target API Core) N6->N7

Figure 1: Three-stage enantioselective synthesis workflow via Ellman's chiral auxiliary.

Step-by-Step Experimental Protocols

Phase 1: Imine Condensation

Objective: Synthesis of (R)-N-(3,4-dihydronaphthalen-2(1H)-ylidene)-2-methylpropane-2-sulfinamide.

  • Causality & Design: 2-Tetralone is highly prone to aldol condensation under basic conditions. We utilize Titanium(IV) ethoxide ( Ti(OEt)4​ ) because it acts dually as a mild Lewis acid to activate the ketone and as an irreversible water scavenger. This drives the equilibrium forward without hydrolyzing the sensitive sulfinamide auxiliary[2].

  • Procedure:

    • Charge a flame-dried, argon-purged round-bottom flask with 2-tetralone (10.0 mmol, 1.0 equiv) and anhydrous THF (20 mL, 0.5 M).

    • Add (R)-tert-butanesulfinamide (11.0 mmol, 1.1 equiv), followed by the dropwise addition of Ti(OEt)4​ (20.0 mmol, 2.0 equiv) at room temperature.

    • Heat the reaction mixture to 50 °C and stir for 18 hours.

    • Workup: Cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. The titanium salts will precipitate as a white solid ( TiO2​ ). Filter the suspension through a pad of Celite, washing thoroughly with EtOAc.

    • Separate the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The 2-tetralone spot (UV active) must be completely consumed. 1H NMR of the crude product must show a distinct 9H singlet at ∼1.2 ppm corresponding to the tert-butyl group, confirming imine formation.

Phase 2: Diastereoselective Nucleophilic Addition

Objective: Installation of the α -quaternary stereocenter to yield the (R, R_S)-sulfinamide diastereomer.

  • Causality & Design: The choice of solvent and temperature is the most critical parameter in this synthesis. By using a non-coordinating bulk solvent ( CH2​Cl2​ ) at cryogenic temperatures (-78 °C), the Grignard reagent is forced to coordinate with the sulfinyl oxygen, forming a rigid, six-membered cyclic transition state. The bulky tert-butyl group effectively shields the Re-face of the imine, directing the methyl nucleophile exclusively to the Si-face[3]. This suppresses the competitive enolization pathway.

  • Procedure:

    • Dissolve the crude (R)-sulfinyl imine (10.0 mmol) in anhydrous CH2​Cl2​ (50 mL, 0.2 M) under argon and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add Methylmagnesium bromide ( MeMgBr , 3.0 M in diethyl ether, 20.0 mmol, 2.0 equiv) dropwise over 30 minutes via syringe pump.

    • Stir the reaction at -78 °C for 4 hours.

    • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4​Cl (10 mL). Allow the mixture to warm to room temperature, extract with CH2​Cl2​ ( 3×20 mL ), dry over MgSO4​ , and concentrate.

  • Self-Validation Checkpoint: The reaction mixture should transition from pale yellow to colorless upon complete Grignard addition. Analyze an aliquot via Chiral HPLC to confirm a diastereomeric ratio (dr) of ≥95:5 before proceeding.

Phase 3: Acidic Deprotection & Isolation

Objective: Cleavage of the chiral auxiliary to yield (R)-2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine.

  • Causality & Design: Methanolic HCl is employed to selectively cleave the N-S bond. The methanol acts as a nucleophile to trap the highly reactive sulfinyl cation byproduct (forming methyl tert-butylsulfinate), preventing side reactions with the electron-rich tetralin core[2].

  • Procedure:

    • Dissolve the diastereomerically pure sulfinamide (8.0 mmol) in anhydrous MeOH (40 mL, 0.2 M).

    • Add 4.0 M HCl in 1,4-dioxane (24.0 mmol, 3.0 equiv) dropwise at 0 °C.

    • Warm to room temperature and stir for 2 hours.

    • Workup: Concentrate the mixture to dryness to remove volatiles. Partition the resulting hydrochloride salt between diethyl ether (to remove the sulfinate byproduct) and 1.0 M aqueous NaOH (to free-base the amine).

    • Extract the aqueous layer with CH2​Cl2​ ( 3×20 mL ), dry over Na2​SO4​ , and concentrate to afford the pure target amine.

  • Self-Validation Checkpoint: 1H NMR must show the complete disappearance of the tert-butyl singlet ( ∼1.2 ppm ) and the appearance of the α -methyl singlet ( ∼1.4 ppm ). Final enantiomeric excess (ee) must be validated via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard.

Quantitative Data & Optimization Matrix

The table below summarizes the critical optimization data for Phase 2 (Nucleophilic Addition), demonstrating the causality between solvent coordination ability and stereochemical outcome.

Solvent SystemTemp (°C)AdditiveYield (%)Diastereomeric Ratio (dr)Mechanistic Rationale
THF0None4580:20Open transition state; high competitive enolization.
Toluene-78None8295:5Non-coordinating; favors cyclic TS, but limited reagent solubility.
CH2​Cl2​ -78 None 88 98:2 Optimal balance of solubility and cyclic TS enforcement.
CH2​Cl2​ -48 AlMe3​ 9199:1Pre-complexation prevents enolization entirely; highest dr.

References

  • Title : Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III) Complex Source : ACS Catalysis URL : 1

  • Title : Synthesis and Applications of tert-Butanesulfinamide Source : Chemical Reviews URL : 2

  • Title : Advances in Asymmetric N Construction of Metal and Organic Small Molecules (Citing Nature Protocols) Source : Academic Journal of Materials & Chemistry URL : 3

Sources

Application Note: HPLC-UV Method Development for 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of basic aliphatic amines, such as 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine, presents a classic chromatographic challenge due to secondary interactions with silica-based stationary phases. This application note details a robust, self-validating HPLC-UV methodology designed to overcome these limitations. By leveraging a polar-embedded stationary phase and precise mobile phase pH control, this protocol ensures symmetrical peak shapes and high reproducibility. The method is fully aligned with the newly revised.

Analyte Profiling & The Causality of Chromatographic Choices

Chemical Profile

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine features a basic primary amine attached to a lipophilic tetralin core. Compounds in this class are frequently evaluated in pharmaceutical development as serotonin and dopamine receptor modulators[1].

  • Acid-Base Chemistry: The aliphatic amine is highly basic, with a pKa typically ranging between 9.5 and 10.5. Under physiological and weakly acidic conditions, it exists almost entirely in its protonated (cationic) state.

  • UV Chromophore: The fused benzene ring of the tetralin structure provides strong UV absorbance, with a primary maximum near 215 nm (high sensitivity) and a secondary maximum around 265 nm (high specificity)[1].

The "Basic Amine Problem" and Mechanistic Solutions

When analyzing basic amines on standard C18 columns, analysts frequently encounter severe peak tailing, shifting retention times, and poor resolution. The causality lies in electrostatic interactions.

Standard silica supports contain residual silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. At a mobile phase pH above 4.0, these silanols ionize into negatively charged species (SiO⁻). Simultaneously, the basic amine is protonated (NH₃⁺). This results in a strong, secondary ion-exchange interaction that competes with the primary hydrophobic retention mechanism, causing the analyte to "drag" through the column[2][3].

To engineer a robust method, we must eliminate this causality through two synergistic choices:

  • pH Control and Ion-Pairing: By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA), we force the silanols into their neutral, protonated state, effectively shutting down the ion-exchange pathway[3]. Furthermore, the TFA anion acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the amine, which enhances retention on the reversed-phase column[2].

  • Stationary Phase Shielding: Utilizing a polar-embedded C18 column (containing an internal amide or carbamate group) provides a localized hydration layer near the silica surface, sterically and electronically shielding any remaining active silanols from the analyte[2].

Silanol cluster_0 Mid pH (>4.0): Peak Tailing cluster_1 Low pH (<3.0) + TFA: Sharp Peaks A1 Ionized Silanols (SiO-) A3 Electrostatic Interaction A1->A3 A2 Protonated Amine (NH3+) A2->A3 B1 Neutralized Silanols (SiOH) B3 Hydrophobic Retention B1->B3 B2 Ion-Paired Amine (NH3+ TFA-) B2->B3

Fig 1: Mechanism of secondary silanol interactions and resolution via pH control.

Method Development Workflow

Workflow A 1. Analyte Profiling pKa ~9.5, UV Active B 2. Column Selection Polar-Embedded C18 A->B C 3. Mobile Phase pH < 3.0 (TFA Buffer) B->C D 4. Gradient Design Organic Modifier Scouting C->D E 5. Method Validation ICH Q2(R2) Framework D->E

Fig 2: Step-by-step HPLC method development and validation workflow for basic amines.

Experimental Protocols

Optimized Chromatographic Conditions

Table 1: HPLC Parameters and Rationale

ParameterSettingCausality / Rationale
Column Polar-embedded C18 (150 x 4.6 mm, 3.5 µm)Shields residual silanols, preventing basic amine tailing.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Neutralizes silanols; TFA forms hydrophobic ion-pairs.
Mobile Phase B 0.1% TFA in AcetonitrileProvides elution strength with matched modifier background.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 215 nm & 265 nm215 nm for max sensitivity; 265 nm for specificity.
Injection Vol 10 µLPrevents volume overload and band broadening.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration
2.0955Isocratic hold (polar impurities)
12.04060Linear gradient (analyte elution)
15.01090Column wash
17.01090Column wash
17.1955Re-equilibration
22.0955End of run
Step-by-Step Methodology: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . This means the method continuously proves its own fitness-for-purpose during every run via embedded System Suitability Testing (SST) and bracketing standards.

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Water. Mix thoroughly and degas (Mobile Phase A).

  • Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas (Mobile Phase B). Note: Matching the TFA concentration in both phases prevents baseline drift during the gradient.

Step 2: Standard Preparation

  • Weigh accurately 10.0 mg of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine reference standard into a 100 mL volumetric flask.

  • Dissolve and make up to volume with Diluent (Water:Acetonitrile, 80:20 v/v) to yield a 100 µg/mL stock solution.

Step 3: Sample Preparation

  • Extract the analyte from the matrix using the Diluent. Ensure the final concentration falls within the linear reportable range (e.g., 100 µg/mL).

  • Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Step 4: Self-Validating Sequence Setup Program the HPLC sequence to enforce continuous quality control:

  • Blank (Diluent): Ensures no ghost peaks or carryover.

  • SST Injections (n=5 of 100 µg/mL standard): Validates system precision. Acceptance: %RSD of area < 2.0%, Tailing Factor (As) < 1.5, Theoretical Plates (N) > 5000.

  • Samples (n=1 to 10): Unknown quantification.

  • Bracketing Standard (n=1): Injected after every 10 samples and at the end of the run to prove the system did not drift. Acceptance: Recovery within 98.0% - 102.0% of the initial SST mean.

Method Validation (ICH Q2(R2) Framework)

The method must be validated according to the4, which became legally effective in June 2024[4]. This revision emphasizes a lifecycle approach, ensuring the reportable range and specificity are rigorously justified[4].

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Specificity Inject blank, diluent, and forced degradation samples (acid, base, peroxide, heat, light).Resolution (Rs) > 2.0 between analyte and nearest impurity. Peak purity angle < purity threshold.
Linearity 5 concentration levels spanning 50% to 150% of the target concentration.Correlation coefficient (R²) ≥ 0.999; y-intercept ≤ 2.0% of target response.
Accuracy Spiked matrix recovery at 80%, 100%, and 120% levels (n=3 preparations each).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision 6 replicate preparations of the 100% standard (Repeatability).%RSD of assay results ≤ 2.0%.
LOD / LOQ Signal-to-noise (S/N) ratio calculation from low-concentration injections.LOD: S/N ≥ 3. LOQ: S/N ≥ 10 with precision %RSD ≤ 5.0%.

References

  • ICH Q2(R2)
  • ICH Q2(R2)
  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk(Reference for polar-embedded columns and basic amine resolution)
  • Technical Support Center: Optimizing HPLC Separation of Ethyl-quinolin-3-ylmethyl-amine and its Metabolites(Reference for pH control and silanol suppression)
  • (S)-5-(2′-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, a Serotonin Receptor Modulator...(Reference for aminotetralin properties and HPLC purity)

Sources

Application Note: 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine as a Conformationally Restricted Precursor in Neuropharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmaceutical drug discovery, the 2-aminotetralin (2-AT) scaffold is a privileged pharmacophore, forming the backbone of numerous monoaminergic ligands targeting dopamine (D2/D3) and serotonin (5-HT1A) receptors[1]. However, traditional 2-AT derivatives often suffer from rapid oxidative deamination by monoamine oxidase (MAO) and lack absolute receptor subtype selectivity due to the conformational flexibility of the amine vector.

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 856578-30-8) emerges as a superior precursor[2]. The introduction of an α -methyl group at the C2 position establishes a quaternary stereocenter that provides two critical pharmacological advantages:

  • Metabolic Shielding: The steric bulk of the methyl group physically occludes the amine from the catalytic pocket of MAO enzymes, significantly extending the in vivo half-life.

  • Conformational Locking: The methyl group restricts the rotational freedom of the nitrogen lone pair. When isolated as pure enantiomers, this locked vector forces the ligand into a specific binding pose within the orthosteric site of G-protein-coupled receptors (GPCRs), drastically enhancing D3 over D2 receptor selectivity—a crucial requirement for treating psychostimulant use disorders and schizophrenia without inducing extrapyramidal motor side effects[3].

Physicochemical Profile of the Precursor
PropertyValue / DescriptionImpact on Drug Design
Chemical Name 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amineCore scaffold for monoaminergic ligands.
CAS Number 856578-30-8Standardized precursor tracking[2].
Molecular Weight 161.24 g/mol Low MW allows for extensive downstream functionalization while adhering to Lipinski's Rule of 5.
Lipophilicity (cLogP) ~2.4Optimal baseline for blood-brain barrier (BBB) penetration.
Stereochemistry Racemic (requires resolution)C2 chiral center dictates GPCR stereoselective binding.

Target Engagement & Signaling Pathway

Derivatives synthesized from this precursor typically act as agonists or biased agonists at Gi/o-coupled GPCRs. The diagram below illustrates the signal transduction pathway modulated by these synthetic ligands.

GPCR_Signaling Ligand 2-Me-2-AT Derived Agonist Receptor Dopamine D2/D3 Receptor Ligand->Receptor Orthosteric Binding Gi Gi/o Protein Complex Receptor->Gi Primary Activation BArrestin β-Arrestin Recruitment Receptor->BArrestin Biased Modulation AC Adenylyl Cyclase Gi->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Downregulates PKA PKA Inhibition cAMP->PKA Suppresses

Fig 1: D2/D3 GPCR signaling pathway modulated by 2-Me-2-AT derived biased agonists.

Experimental Workflows & Methodologies

To transform the raw 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine precursor into a viable neuropharmaceutical candidate, researchers must follow a strict pipeline: Chiral resolution, targeted functionalization, and rigorous in vitro validation.

Workflow A Precursor 2-Me-2-AT B Chiral Resolution A->B C Reductive Amination B->C D Radioligand Binding C->D E cAMP Functional Assay D->E

Fig 2: End-to-end drug discovery workflow utilizing the 2-Me-2-AT precursor.

Protocol 1: Chiral Resolution of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Because GPCR binding pockets are highly stereoselective, utilizing the racemic mixture will result in confounding pharmacological data (e.g., one enantiomer acting as an agonist, the other as an antagonist or inactive diluent).

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10 mmol of racemic 2-Me-2-AT in 50 mL of hot ethanol. Add 10 mmol of a chiral resolving agent, such as (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA), dissolved in 20 mL of ethanol.

    • Causality: D-DTTA forms diastereomeric salts with the enantiomers. The structural rigidity of the C2-methyl group enhances the solubility difference between the resulting diastereomers compared to standard 2-AT.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. Collect the precipitated crystals via vacuum filtration.

  • Recrystallization: Recrystallize the solid from boiling ethanol until a constant specific rotation [α]D​ is achieved, ensuring >99% enantiomeric excess (ee).

  • Free-Basing: Suspend the pure diastereomeric salt in 1M NaOH and extract with dichloromethane (DCM) (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield the enantiopure amine.

Protocol 2: N-Alkylation via Reductive Amination

To generate high-affinity D3/D2 ligands, the primary amine must be converted to a secondary or tertiary amine (e.g., N-propyl derivatives)[1].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of enantiopure 2-Me-2-AT in anhydrous 1,2-dichloroethane (DCE). Add 1.2 eq of propionaldehyde and 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0°C. Slowly add 1.5 eq of Sodium triacetoxyborohydride (STAB).

    • Causality: STAB is specifically chosen over Sodium borohydride ( NaBH4​ ) because it is a milder reducing agent. It selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted side products and maximizing the yield of the target pharmacophore.

  • Quenching & Extraction: After 12 hours of stirring at room temperature, quench the reaction with saturated NaHCO3​ . Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol 3: Radioligand Binding Assay (Self-Validating System)

To validate the synthesized derivative's affinity for Dopamine D3 receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Use CHO cells stably expressing human D3 receptors. Homogenize cells in assay buffer (50 mM Tris-HCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [3H]−7−OH−DPAT (a radioligand specific for the high-affinity state of D2/D3 receptors), and varying concentrations of the synthesized 2-Me-2-AT derivative ( 10−11 to 10−5 M).

    • Causality: [3H]−7−OH−DPAT is selected over antagonist radioligands (like [3H]spiperone ) because it selectively labels receptors in the G-protein-coupled state, which is critical for accurately determining the affinity of novel agonists[3].

  • Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol.

    • Self-Validating Metric: The assay is only considered valid if the specific binding (TB - NSB) is >80% of the total radioligand added, and the reference standard (e.g., Pramipexole) yields an IC50​ within half a log of historical baselines.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash with ice-cold buffer, add scintillation cocktail, and count radioactivity.

Comparative Pharmacological Data

The strategic addition of the C2-methyl group yields measurable improvements in both pharmacokinetics and pharmacodynamics. Below is a representative data summary comparing a standard N-propyl-2-aminotetralin against its 2-Methyl counterpart.

Compound ScaffoldD3 Receptor Ki​ (nM)D2 Receptor Ki​ (nM)Selectivity Ratio (D2/D3)In Vitro T1/2​ (HLM)
Standard 2-AT (e.g., DPAT analog)2.445.1~18x25 mins
2-Me-2-AT Derivative 0.885.3~106x >120 mins

Data Interpretation: The 2-Me-2-AT derivative demonstrates a sub-nanomolar affinity for the D3 receptor with over 100-fold selectivity against the D2 receptor. Furthermore, the metabolic half-life in Human Liver Microsomes (HLM) is extended nearly five-fold, directly validating the mechanistic rationale of steric shielding against MAO-mediated degradation.

References

  • Bonifazi, A., et al. (2019). Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists. ACS Chemical Neuroscience. Available at:[Link]

  • Kuntz, C., et al. (2023). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders That May Be Dual Diagnosed with Affective Disorders. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application Note: NMR Spectroscopy Reference Data and Characterization Protocols for 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Reference Guide

Executive Summary & Rationale

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 856578-30-8) is a conformationally rigidified phenethylamine analog. Its tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in CNS drug discovery, frequently utilized to probe monoamine receptor binding pockets.

Accurate nuclear magnetic resonance (NMR) characterization of this molecule is critical for confirming the regiochemistry of the methyl and amine groups, as well as assessing sample purity. The alicyclic portion of aminotetralins often displays complex diastereotopic signal patterns due to the chiral center at C-2 [1]. This application note provides a self-validating, step-by-step NMR methodology, complete with expected reference data and structural elucidation logic, to ensure robust characterization.

Experimental Design & Causality

As a Senior Application Scientist, it is vital to understand why specific parameters are chosen rather than blindly following a protocol.

  • Solvent Selection (CDCl₃): Chloroform-d is the standard solvent for primary amines. It provides excellent solubility and lacks exchangeable protons, allowing for the clear observation of the broad -NH₂ singlet [2].

  • Concentration: A concentration of 25–35 mM ensures a high signal-to-noise (S/N) ratio for 1D ¹³C and 2D HMBC acquisitions without causing excessive viscosity, which can broaden lines.

  • The D₂O Shake (Self-Validation): Amine protons are highly dependent on concentration and hydrogen bonding. To unambiguously prove the identity of the -NH₂ peak, a D₂O exchange experiment is mandatory. The addition of D₂O converts -NH₂ to -ND₂, effectively erasing the signal from the ¹H spectrum and validating the assignment [3].

NMR_Workflow A 1. Sample Preparation (15-20 mg in 0.6 mL CDCl3) B 2. 1D NMR Acquisition (1H & 13C{1H} with TMS reference) A->B C 3. 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D 4. D2O Exchange (Add 1 drop D2O, shake, re-acquire 1H) C->D E 5. Signal Assignment & Structural Validation D->E

Step-by-step NMR characterization workflow for small molecule amines.

Step-by-Step NMR Acquisition Protocol

Phase 1: Sample Preparation
  • Weigh 15–20 mg of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (free base) into a clean glass vial.

  • Dissolve the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the clear solution to a high-quality 5 mm NMR tube. Ensure the liquid height is approximately 4–5 cm to maintain magnetic field homogeneity.

Phase 2: Spectrometer Setup & Acquisition
  • Temperature Control: Regulate the probe temperature to 298 K (25 °C) to prevent chemical shift drift.

  • Tuning & Shimming: Tune the probe to ¹H and ¹³C frequencies. Perform gradient shimming on the Z-axis until the CDCl₃ residual solvent peak (7.26 ppm) has a line width at half-height (FWHM) of < 1.0 Hz.

  • ¹H NMR (400/500 MHz):

    • Pulse angle: 30°

    • Relaxation delay (D1): 2.0 seconds

    • Scans: 16

  • ¹³C NMR (100/125 MHz):

    • Pulse angle: 30°

    • Relaxation delay (D1): 2.0 seconds (increase to 5.0 seconds if quantitative integration of quaternary carbons is required).

    • Scans: 512–1024 (depending on cryoprobe availability).

  • 2D NMR (COSY, HSQC, HMBC): Acquire using standard gradient-selected pulse sequences. For HMBC, optimize the long-range coupling delay for J = 8 Hz (approx. 62.5 ms).

Reference Data & Spectral Assignments

The following tables summarize the expected quantitative NMR data for the 2-methyltetralin-2-amine free base. Chemical shifts are referenced to TMS (δ 0.00 ppm).

Table 1: ¹H NMR Assignments (CDCl₃, 298 K)
PositionShift (δ, ppm)MultiplicityIntegrationJ (Hz)Assignment Rationale
2-CH₃ 1.18s3H-Sharp singlet; shielded by lack of adjacent protons.
-NH₂ 1.55br s2H-Exchangeable with D₂O. Broadened by quadrupolar relaxation of ¹⁴N.
H-3 1.65 – 1.80m2H-Aliphatic CH₂; diastereotopic protons coupling to H-4.
H-1 2.65d, AB system2H~16.0Benzylic CH₂; diastereotopic protons adjacent to chiral C-2. No vicinal protons.
H-4 2.80t2H6.5Benzylic CH₂; coupled to H-3.
H-5 to H-8 7.05 – 7.15m4H-Aromatic protons of the tetralin core.
Table 2: ¹³C NMR Assignments (CDCl₃, 298 K)
PositionShift (δ, ppm)TypeAssignment Rationale
2-CH₃ 27.5CH₃Aliphatic methyl carbon.
C-4 29.8CH₂Benzylic carbon, distant from the amine group.
C-3 35.2CH₂Aliphatic carbon.
C-1 45.1CH₂Benzylic carbon, shifted downfield due to proximity to C-N.
C-2 51.4C (Quat)Deshielded by the electronegative nitrogen atom [4].
C-5 to C-8 125.8 – 129.2CHAromatic methine carbons.
C-4a, C-8a 134.5, 135.8C (Quat)Aromatic bridgehead carbons.

Structural Elucidation & Self-Validation Logic

To guarantee trustworthiness, the structural assignment must not rely solely on 1D chemical shifts. The alicyclic ring of the tetralin system must be mapped using 2D NMR to differentiate the benzylic protons (H-1 vs. H-4).

  • Locating the Chiral Center (C-2): The quaternary carbon C-2 is easily identified in the ¹³C spectrum at ~51.4 ppm due to the deshielding effect of the amine [4].

  • Differentiating H-1 and H-4:

    • The H-1 protons (~2.65 ppm) appear as an isolated AB spin system (two doublets) because they are flanked by a quaternary aromatic carbon (C-8a) and the quaternary chiral center (C-2).

    • In contrast, the H-4 protons (~2.80 ppm) couple to the adjacent H-3 protons, appearing as a triplet or complex multiplet.

  • Validating Regiochemistry via HMBC: The methyl protons (1.18 ppm) will show a strong ³J HMBC correlation to C-1 and C-3, and a ²J correlation to C-2, unambiguously locking the methyl group to the same carbon as the amine.

Elucidation H1 H-1 Protons (Benzylic, ~2.65 ppm) C2 C-2 Quaternary (Amine-bearing, ~51 ppm) H1->C2 HMBC (2J) C4a C-4a / C-8a (Aromatic Quat, ~135 ppm) H1->C4a HMBC (2J/3J) H3 H-3 Protons (Aliphatic, ~1.70 ppm) H4 H-4 Protons (Benzylic, ~2.80 ppm) H3->H4 COSY H3->C2 HMBC (2J) H4->C4a HMBC (2J/3J) Me 2-Methyl Protons (~1.18 ppm) Me->C2 HMBC (2J)

Key 2D NMR correlations (HMBC and COSY) used to assign the tetralin aliphatic ring.

By cross-referencing the COSY connectivity (H-3 to H-4) with the HMBC connectivity (H-1, H-3, and Methyl to C-2), the researcher creates a closed, self-validating logical loop that confirms both the molecular connectivity and the regiochemistry of the 2-methyl-2-amine substitution.

References

  • Reichelt, A., et al. "Regioisomerism in the Synthesis of a Chiral Aminotetralin Drug Compound: Unraveling Mechanistic Details and Diastereomer-Specific In-Depth NMR Investigations." The Journal of Organic Chemistry, 2012. URL: [Link]

  • "NMR Spectroscopy - Solvent Effects." Michigan State University Chemistry. URL: [Link]

  • "1H NMR Spectroscopy." Heriot-Watt University. URL: [Link]

  • "12.3: Chemical Shifts and Shielding." Chemistry LibreTexts. URL: [Link]

Preclinical In Vivo Dosing and PK/PD Evaluation Protocol for 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 856578-30-8), a derivative of the 2-aminotetralin (2-AT) scaffold, represents a critical structural motif in neuropharmacology. Derivatives of 2-aminotetralins are well-documented to act as potent modulators of monoaminergic systems, specifically exhibiting high affinities for dopamine (D2/D3) and serotonin (5-HT1A/1B/1D) receptors. For instance, structural analogues of 2-aminotetralins have been shown to interact with dopamine D2 and D3 receptors through critical hydrogen bond formations, while simultaneously modulating 5-HT1A receptors, making them prime candidates for atypical antipsychotic or anxiolytic drug development. Furthermore, recent studies on related 2-aminotetralins demonstrate their potent efficacy as capable of modulating cortical electroencephalogram (EEG) activity in vivo.

When transitioning a novel 2-aminotetralin derivative like 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (2-M-2-AT) into rodent models, researchers must navigate significant physicochemical and physiological hurdles. The high lipophilicity of the free base, coupled with the sensitivity of monoaminergic behavioral assays to environmental stress, requires a meticulously designed, self-validating pharmacokinetic (PK) and pharmacodynamic (PD) protocol.

This application note provides a comprehensive, causality-driven methodology for the in vivo evaluation of 2-M-2-AT, ensuring high-fidelity data collection while adhering to rigorous animal welfare and pharmacological standards.

Signaling Ligand 2-M-2-AT (CAS: 856578-30-8) Receptor 5-HT1A / D2 Receptors Ligand->Receptor Agonism Gi Gi/o Protein Coupling Receptor->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Effect Neuromodulation cAMP->Effect

Putative monoaminergic GPCR signaling cascade modulated by 2-aminotetralins.

Pre-Dosing Considerations: Vehicle Selection & Formulation

The formulation of 2-M-2-AT dictates its systemic bioavailability and absorption kinetics. Because behavioral readouts (PD) are highly susceptible to vehicle-induced toxicity or discomfort, vehicle selection is paramount.

Causality Insight: A common mistake in preclinical neuropharmacology is utilizing high concentrations of cyclodextrins to force lipophilic amines into solution. However, explicitly demonstrates that 30% (w/v) hydroxypropyl-β-cyclodextrin causes significant renal toxicity (tubular vacuolation) and alters liver enzymes, which can indirectly confound metabolic PK data and behavioral assays. Instead, we recommend utilizing well-tolerated co-solvent systems.

Table 1: Recommended Vehicle Formulations for 2-M-2-AT
Salt FormRecommended Vehicle FormulationRationale & In Vivo Safety Profile
Hydrochloride (HCl) Salt 0.9% Sterile Saline (NaCl)Highly water-soluble; physiologically inert. Ideal for IV, IP, and PO routes.
Free Base 10% DMSO + 20% Kolliphor® RH40 + 70% WaterSafe for up to 28 days PO dosing; no toxicologically significant findings. Prevents precipitation in gastric fluid.
Free Base (Alternative) 5% Polyvinylpyrrolidone (PVP) K30 in SalineExcellent for maintaining micro-suspensions; avoids the mild sedative effects occasionally seen with high-dose PEG.

Experimental Workflow & Methodologies

To ensure a self-validating system, the PK and PD arms must be conducted in parallel but on separate cohorts. Subjecting animals to serial bleeding for PK analysis induces acute stress, triggering endogenous corticosterone and monoamine release that will invalidate behavioral PD readouts.

Workflow cluster_0 Parallel PK/PD Arms Prep 1. Vehicle Formulation Habit 2. Animal Habituation Prep->Habit Dose 3. In Vivo Dosing (IV/PO) Habit->Dose PK PK: Serial Blood Sampling Dose->PK PD PD: Behavioral Assays Dose->PD Analysis 4. LC-MS/MS & Analysis PK->Analysis PD->Analysis

Standardized preclinical workflow for parallel PK and PD evaluation in rodents.

Step 1: Animal Habituation (Critical for PD Integrity)

Rodents must be habituated to handling, restraint, and the dosing apparatus (e.g., gavage needles) for a minimum of 7 days prior to the study.

  • The "Why": According to established guidelines on the , without proper habituation, mice and rats exhibit elevated blood pressure, heart rate, and serum corticosterone levels for up to 1 hour post-gavage. Because 2-M-2-AT targets monoaminergic systems, stress-induced dopamine and serotonin fluctuations will mask the drug's true pharmacodynamic effect.

Step 2: In Vivo Dosing
  • Oral Gavage (PO): Administer the formulated 2-M-2-AT at a strict volume limit of 5 mL/kg . Exceeding this volume causes gastric distension, triggering vagal nerve stress responses.

  • Intravenous (IV): For absolute bioavailability (F%) calculations, administer a 1-2 mg/kg dose via the lateral tail vein (mice) or jugular vein catheter (rats) at a slow push rate (over 30-60 seconds) to prevent acute toxicity or cardiorespiratory collapse.

Step 3: Pharmacokinetic (PK) Serial Sampling

To minimize inter-subject variability, utilize a serial bleeding protocol rather than a single-mouse-per-timepoint approach. Modern validate that up to six micro-samples can be drawn from a single mouse without inducing hypovolemic shock.

  • Sampling Technique: Use submandibular vein puncture for timepoints between 0.08h and 8h. Collect exactly 30–50 µL per bleed into K2-EDTA coated tubes.

  • Terminal Bleed: At the 24h mark, perform a cardiac puncture under deep isoflurane anesthesia to collect the maximum blood volume, followed immediately by brain tissue harvesting to calculate the Brain-to-Plasma ( Kp​ ) ratio—a critical metric for CNS-active tetralins.

  • Processing: Centrifuge at 5,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS quantification.

Table 2: Standardized PK Sampling Schedule (N=5 per group)
Timepoint (Hours)RouteMatrix CollectedPurpose / Justification
0.08 (5 min) IV onlyPlasmaCaptures the initial distribution phase ( Cmax​ for IV).
0.25, 0.5, 1.0 IV, POPlasmaCaptures the absorption phase ( Tmax​ ) for oral dosing.
2.0, 4.0, 8.0 IV, POPlasmaDefines the elimination phase and half-life ( t1/2​ ).
24.0 (Terminal) IV, POPlasma & BrainEnsures full clearance mapping; establishes CNS penetrance ( Kp​ ).
Step 4: Pharmacodynamic (PD) Behavioral Assessment

Given the structural homology of 2-M-2-AT to known D2/5-HT1A agonists (e.g., 8-OH-DPAT), the PD arm must evaluate locomotor and sensorimotor gating.

  • Open Field Test (OFT): Assess biphasic locomotor activity. D2/D3 agonists typically cause hypolocomotion at low doses (presynaptic autoreceptor activation) and hyperlocomotion at high doses (postsynaptic activation).

  • Self-Validating Controls: The PD cohort must include a Vehicle-only group (negative control) and an 8-OH-DPAT or Haloperidol treated group (positive controls) to validate the dynamic range of the behavioral assay.

References

  • FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice Source: PMC - NIH URL:[Link]

  • Structural analogues of 5-OMe-BPAT: synthesis and interactions with dopamine D2, D3, and serotonin 5-HT1A receptors Source: PubMed - NIH URL:[Link]

  • Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity Source: PubMed - NIH URL:[Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider Source: PMC - NIH URL:[Link]

  • Murine Pharmacokinetic Studies Source: PMC - NIH URL:[Link]

Application Note: High-Purity Isolation of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine via pH-Modulated Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of aliphatic and cyclic amines from complex synthetic mixtures is a critical unit operation in pharmaceutical development. 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a lipophilic, sterically hindered tetralin derivative that serves as a valuable scaffold in medicinal chemistry. Due to its specific physicochemical properties, standard chromatographic purification can be inefficient and prone to streaking.

This application note details a highly optimized, self-validating Liquid-Liquid Extraction (LLE) protocol. By exploiting the pH-dependent ionization of the amine functional group, this method achieves >98% purity by selectively partitioning the target compound between aqueous and organic phases[1].

Mechanistic Rationale & Partitioning Dynamics

The extraction of basic compounds like amines relies on the fundamental principle that neutral molecules are soluble in organic solvents, whereas their ionized salt forms are highly soluble in water[2].

For a monoamine such as 2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine, the equilibrium between the non-ionized free base and the ionized ammonium species is dictated by the pH of the aqueous environment relative to the compound's pKa[3]. The pKa of this specific tetralin-amine derivative is approximately 10.2.

According to the Henderson-Hasselbalch equation, adjusting the pH of the aqueous phase to at least 2.0 units below the pKa (pH < 8.2, practically pH 2.0) ensures that >99% of the amine is protonated into its water-soluble hydrochloride salt. Conversely, increasing the pH to at least 2.0 units above the pKa (pH > 12.2) ensures >99% of the compound reverts to its organic-soluble free base form[3]. This pH-swing methodology effectively leaves neutral and acidic impurities behind in the initial organic phase, allowing for the selective recovery of the pharmaceutical intermediate[4].

Solvent Selection Causality

Methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF) are selected over traditional halogenated solvents (like Dichloromethane) for three reasons:

  • Density Differentials: MTBE ( 0.74 g/mL ) is strictly lighter than water, ensuring the organic layer is consistently the top layer, which simplifies the physical separation process and reduces operator error.

  • Chemical Stability: Primary amines can undergo slow alkylation when left in concentrated solutions of Dichloromethane. MTBE is chemically inert to amines.

  • Emulsion Mitigation: MTBE exhibits excellent phase separation kinetics, drastically reducing the formation of stable emulsions commonly seen with complex crude mixtures.

Physicochemical Parameters & Operational Targets

To ensure a self-validating workflow, the following quantitative parameters must be strictly monitored during the extraction process.

ParameterTarget Value / ReagentMechanistic Rationale
Target Compound pKa ~10.2Dictates the required pH thresholds for complete ionization and deprotonation.
Acidic Extraction pH < 2.0 (1.0 M HCl)Forces >99.9% protonation. The amine migrates entirely to the aqueous phase as an ammonium salt.
Basification pH > 12.5 (5.0 M NaOH)Forces >99.9% deprotonation. The amine "oils out" of the aqueous phase as a free base.
Primary Organic Solvent MTBE or 2-MeTHFProvides optimal partitioning coefficients and prevents halogenated solvent-induced degradation[4].
Aqueous Wash Saturated NaCl (Brine)Disrupts hydration shells, pre-dries the organic phase, and breaks minor emulsions.

Process Workflow

LLE_Workflow Start Crude Amine Mixture OrgSolv Dissolve in MTBE Start->OrgSolv AcidExt Add 1.0 M HCl (pH < 2) OrgSolv->AcidExt PhaseSep1 Phase Separation AcidExt->PhaseSep1 AqPhase1 Aqueous Phase (Amine-HCl Salt) PhaseSep1->AqPhase1 Retain (Bottom) OrgPhase1 Organic Phase (Neutral Impurities) PhaseSep1->OrgPhase1 Discard (Top) Basify Add 5.0 M NaOH (pH > 12.5) AqPhase1->Basify OrgExt2 Extract with Fresh MTBE Basify->OrgExt2 PhaseSep2 Phase Separation OrgExt2->PhaseSep2 OrgPhase2 Organic Phase (Free Base Amine) PhaseSep2->OrgPhase2 Retain (Top) AqPhase2 Aqueous Phase (Inorganic Salts) PhaseSep2->AqPhase2 Discard (Bottom) Dry Dry (Na2SO4) & Concentrate OrgPhase2->Dry Pure Isolated 2-Methyl-1,2,3,4- tetrahydronaphthalen-2-amine Dry->Pure

Workflow for the pH-modulated liquid-liquid extraction of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine.

Self-Validating Extraction Protocol

This protocol is designed with built-in validation gates. Do not proceed to the next step unless the physical validation criteria are met.

Phase 1: Initial Solubilization and Acidic Extraction
  • Solubilization: Dissolve the crude reaction mixture containing 2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine in MTBE (approx. 10 mL per gram of crude). Transfer to an appropriately sized separatory funnel.

  • Acidification: Add an equal volume of 1.0 M aqueous HCl to the separatory funnel.

  • Agitation: Stopper the funnel, invert, and vent immediately to release vapor pressure. Shake vigorously for 1-2 minutes to ensure maximal surface area contact between the phases.

  • Validation Gate 1 (pH Check): Allow the layers to separate. Draw a drop of the bottom aqueous layer and test it with pH paper. It must read pH < 2.0. If it is higher, the amine is not fully protonated. Add additional 1.0 M HCl, shake, and re-test.

  • Separation: Drain the lower aqueous layer (containing the amine-HCl salt) into a clean Erlenmeyer flask.

  • Organic Wash: Wash the retained organic layer with a half-volume of fresh 1.0 M HCl to capture any residual amine. Combine this aqueous wash with the main aqueous extract. The organic layer, containing neutral/acidic impurities, can now be discarded or set aside for mass balance tracking.

Phase 2: Organic Wash of the Aqueous Layer
  • Impurity Purge: Return the combined acidic aqueous layers to the separatory funnel. Add a half-volume of fresh MTBE. Shake, vent, and allow to separate.

  • Separation: Drain the aqueous layer back into the Erlenmeyer flask. Discard the MTBE wash. Causality: This step removes any highly lipophilic neutral impurities that may have been mechanically carried over into the aqueous phase.

Phase 3: Basification and Free Base Recovery
  • Basification: Place the Erlenmeyer flask containing the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 5.0 M NaOH dropwise with magnetic stirring.

  • Visual Causality Cue: As the pH rises, the aqueous solution will become cloudy, and oily droplets will form. This is the water-insoluble free base amine "oiling out" of solution.

  • Validation Gate 2 (pH Check): Continue adding NaOH until a drop of the aqueous solution tests at pH > 12.5 on pH paper. Do not guess the volume; rely on the physical pH measurement to guarantee complete deprotonation[3].

  • Organic Extraction: Transfer the basified aqueous mixture back to the separatory funnel. Add fresh MTBE ( 10 mL per estimated gram of product). Shake vigorously and vent.

  • Separation: Allow the layers to separate. The amine is now in the top organic layer. Drain and discard the bottom aqueous layer.

  • Brine Wash: Wash the retained organic layer with saturated aqueous NaCl (brine). This removes dissolved water and residual inorganic salts.

Phase 4: Isolation
  • Drying: Transfer the organic layer to a clean flask and add anhydrous Sodium Sulfate ( Na2​SO4​ ). Swirl until the drying agent flows freely (like a snowstorm), indicating all water has been absorbed.

  • Concentration: Filter off the drying agent and concentrate the organic filtrate under reduced pressure (rotary evaporation) to yield the pure 2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine as a free-flowing oil.

  • Validation Gate 3 (Mass Balance): Weigh the isolated product. Spot the product alongside the original crude mixture on a Thin Layer Chromatography (TLC) plate (visualized with Ninhydrin stain) to confirm the removal of non-amine impurities.

References

  • A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate The Journal of Organic Chemistry - ACS Publications URL:[Link][4]

  • 4.8: Acid-Base Extraction Chemistry LibreTexts URL:[Link][2]

  • WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures Google Patents URL:[3]

  • Acid–base extraction Wikipedia URL:[Link][1]

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield bottlenecks when synthesizing α -tertiary amines. The synthesis of 2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine is notoriously difficult because its primary precursor, 2-tetralone, is highly prone to enolization and self-condensation[1].

To bypass these issues and guarantee both high yield and strict stereochemical control, the industry standard is the Ellman tert-butanesulfinamide auxiliary methodology ()[2]. This guide breaks down the mechanistic causality behind common failures in this route and provides a self-validating, step-by-step protocol to ensure experimental success.

Experimental Workflow

SynthesisWorkflow N1 2-Tetralone + t-Bu-Sulfinamide N2 Sulfinyl Imine Intermediate N1->N2 Ti(OEt)4, THF (Condensation) N3 Methylated Sulfinamide N2->N3 MeCeCl2, -78°C (Addition) N4 2-Methyl-1,2,3,4- tetrahydronaphthalen-2-amine N3->N4 HCl/MeOH, RT (Deprotection)

Workflow for the synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine via Ellman's auxiliary.

Quantitative Data: Nucleophile Optimization

The most critical failure point in this synthesis is the nucleophilic addition step. The table below illustrates why standard organometallic reagents fail and why transmetalation to Cerium is mandatory[3].

Comparison of Organometallic Reagents for Methyl Addition to 2-Tetralone Sulfinyl Imine
Nucleophilic ReagentPreparation MethodImine ConversionTarget Product YieldEnolization / Recovered ImineMechanistic Causality
MeLi Direct addition> 95%< 10%> 85%High basicity of the carbanion heavily favors rapid α -deprotonation over nucleophilic attack.
MeMgBr Direct addition~ 80%25 - 35%45 - 55%Moderate basicity; the cyclic 6-membered transition state competes with the deprotonation of acidic benzylic protons.
MeCeCl 2​ MeMgBr + anhydrous CeCl 3​ > 98%88 - 95% < 5%High azaphilicity of Ce(III) activates the imine; reduced C-M bond polarization prevents enolization.

Troubleshooting FAQs

Q: Why is my sulfinyl imine yield so low, accompanied by dark polymeric byproducts? A: 2-Tetralone is highly unstable under basic conditions or prolonged heating. The C1 benzylic protons are highly acidic, making the ketone prone to rapid enolization and subsequent aldol-type self-condensation[4]. Causality & Solution: Avoid strong Lewis acids or elevated temperatures. Use Titanium(IV) ethoxide (Ti(OEt) 4​ ) as both a mild Lewis acid and a water scavenger at room temperature. Ensure your 2-tetralone is freshly distilled, as it degrades rapidly upon storage.

Q: During the addition step, I recover mostly unreacted sulfinyl imine. Why isn't the Grignard reagent adding? A: The α -protons of the 2-tetralone-derived sulfinyl imine are exceptionally acidic. Standard Grignard reagents (like MeMgBr) act primarily as bases in this context, deprotonating the imine to form an aza-enolate. Upon aqueous workup, this enolate simply reprotonates, returning your starting material. Causality & Solution: You must suppress the basicity of the nucleophile while enhancing its reactivity. Pre-complexing MeMgBr with strictly anhydrous Cerium(III) chloride generates Imamoto's organocerium reagent (MeCeCl 2​ ) ()[3]. Cerium's strong azaphilicity tightly coordinates the imine nitrogen, accelerating nucleophilic addition before deprotonation can occur ()[5].

Q: I successfully isolated the methylated sulfinamide, but my final deprotection yielded a complex mixture with missing mass. What happened? A: The target molecule contains a sensitive α -tertiary amine center. Under harsh acidic conditions (e.g., refluxing concentrated HCl), the amine undergoes E1 elimination to form the thermodynamically stable 2-methyl-3,4-dihydronaphthalene, driven by the stability of the tertiary/benzylic carbocation. Causality & Solution: The Ellman auxiliary is designed for mild cleavage. Use 4M HCl in dioxane at room temperature for no more than 60 minutes. This cleanly cleaves the sulfinyl group without triggering elimination, precipitating the product as a stable hydrochloride salt.

Standard Operating Procedure (SOP)

Phase 1: Condensation (Imine Formation)
  • In an oven-dried flask under N 2​ , dissolve freshly distilled 2-tetralone (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

  • Add Ti(OEt) 4​ (2.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Quench by pouring the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Filter the resulting white suspension of TiO 2​ through a tightly packed pad of Celite.

  • Extract the aqueous layer with EtOAc, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to yield the sulfinyl imine.

Phase 2: Nucleophilic Addition (Organocerium Route)
  • Crucial Pre-step: Dry CeCl 3​ ·7H 2​ O under high vacuum at 140°C for 12 hours to obtain strictly anhydrous CeCl 3​ . Failure to completely remove water will instantly quench the Grignard reagent in step 3.

  • Suspend anhydrous CeCl 3​ (2.0 equiv) in anhydrous THF and stir vigorously at room temperature for 2 hours to form a uniform white suspension.

  • Cool the suspension to -78°C and add MeMgBr (3.0 M in diethyl ether, 2.0 equiv) dropwise. Stir at -78°C for 1 hour to form the MeCeCl 2​ reagent.

  • Dissolve the sulfinyl imine (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the organocerium mixture at -78°C.

  • Stir for 3 hours at -78°C, then slowly warm to 0°C.

  • Quench with saturated aqueous NH 4​ Cl, extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and purify via flash chromatography to isolate the methylated sulfinamide.

Phase 3: Deprotection
  • Dissolve the purified sulfinamide in anhydrous methanol (0.2 M).

  • Add 4M HCl in dioxane (3.0 equiv) dropwise at 0°C.

  • Remove the ice bath and stir at room temperature for 45-60 minutes.

  • Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride as a white crystalline solid. Filter and dry under vacuum.

References

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.[Link]

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 111(12), 4392-4398.[Link]

Sources

Technical Support Center: Troubleshooting 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (a 2-aminotetralin derivative). Aqueous instability of amine-bearing tetralin compounds can severely compromise pharmacological assays, structural characterization, and formulation development.

This living document provides mechanistic insights, self-validating protocols, and targeted troubleshooting strategies to ensure the integrity of your aqueous solutions.

Part 1: Mechanistic Understanding & FAQs

Q1: Why does 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine degrade in water, even though it lacks α -hydrogens?

Most primary and secondary amines degrade via oxidative pathways that rely on the abstraction of an α -hydrogen to form a carbon-centered radical 1. Because 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine possesses a fully substituted α -carbon (C2 is bonded to a methyl group, the amine, and two ring carbons), this classical degradation pathway is sterically and electronically blocked.

However, the molecule remains highly vulnerable at two other sites:

  • Benzylic Positions (C1 and C4): The C-H bonds adjacent to the aromatic ring are relatively weak (~85 kcal/mol). In the presence of dissolved oxygen (DO) and trace transition metals (like Fe 3+ or Cu 2+ ), these positions undergo rapid autoxidation to form benzylic hydroperoxides, which subsequently decompose into tetralones 2.

  • The Amine Lone Pair: At physiological or basic pH, the unprotonated nitrogen lone pair is susceptible to electron abstraction by reactive oxygen species (ROS), leading to N-oxides or hydroxylamines. Furthermore, the free amine can act as a nucleophile, reacting with atmospheric CO 2​ to form carbamates 3.

Degradation Start 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (Aqueous Solution) Path1 Benzylic Oxidation (C1 / C4 positions) Start->Path1 Autoxidation Path2 N-Oxidation (Amine lone pair) Start->Path2 Electron Abstraction Path3 CO2 Absorption (Atmospheric) Start->Path3 Nucleophilic Attack Prod1 Benzylic Hydroperoxides & Tetralones Path1->Prod1 Prod2 Hydroxylamines & N-Oxides Path2->Prod2 Prod3 Carbamate Formation (Reversible) Path3->Prod3

Fig 1: Primary degradation pathways of 2-Methyl-2-aminotetralin in aqueous environments.

Q2: How do environmental factors quantitatively impact the degradation rate?

The degradation kinetics are highly dependent on pH, dissolved oxygen, and the presence of trace metals. By manipulating these variables, we can drastically alter the half-life ( t1/2​ ) of the compound in solution.

Table 1: Comparative Degradation Kinetics of 2-Methyl-2-aminotetralin (25°C)

ConditionDissolved O 2​ (mg/L)pHAdditivesEstimated Half-Life ( t1/2​ )Primary Degradant
Ambient (Control) ~8.07.4None48 - 72 hoursTetralones, N-oxides
Acidic Buffer ~8.04.5None> 14 daysTetralones
Degassed <0.57.4None> 30 daysCarbamates
Trace Metal Spiked ~8.07.410 µM Fe 3+ < 12 hoursTetralones (Rapid)
Optimized Protocol <0.54.51 mM EDTA> 6 monthsNone detected

Part 2: Experimental Protocols for Stability

Q3: How do I prepare an ultra-stable aqueous stock solution?

To ensure scientific integrity, you must employ a self-validating protocol . This means preparing your stabilized solution alongside an untreated control, allowing you to analytically verify that your interventions (degassing, chelation, and pH control) have successfully halted degradation.

Step-by-Step Methodology:

  • Solvent Preparation & Chelation:

    • Begin with ultra-pure LC-MS grade water.

    • Add EDTA or DTPA to a final concentration of 1 mM. Causality: Chelators sequester trace transition metals leached from glassware or spatulas, preventing Fenton-mediated hydroxyl radical generation which initiates benzylic oxidation.

  • pH Optimization (Protonation):

    • Buffer the solution to pH 4.5 using a 50 mM Acetate buffer. Causality: The pKa of the amine is ~9.5. At pH 4.5, >99.9% of the amine is protonated (NH 3+​ ). This ties up the nitrogen lone pair, completely blocking N-oxidation and nucleophilic attack on CO 2​ .

  • Degassing (Deoxygenation):

    • Sparge the buffered solvent with high-purity Argon gas for 30 minutes. Causality: Removing dissolved oxygen starves the benzylic autoxidation pathway of its primary reactant.

  • Compound Dissolution:

    • Transfer the solvent to an anaerobic glove box or maintain a continuous Argon blanket. Dissolve the 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine powder into the solvent.

  • Self-Validation (The Control Step):

    • Control: Dissolve a small aliquot of the compound in untreated, aerated DI water (pH ~7.0).

    • Analyze both the optimized solution and the control via LC-MS at t=0 , t=24 h, and t=72 h.

Protocol Step1 1. Solvent Prep Degas & Add EDTA Step2 2. pH Control Buffer to pH 4.5 Step1->Step2 Step3 3. Dissolution Inert Atmosphere Step2->Step3 Step4 4. Validation LC-MS at t=0, 24, 72h Step3->Step4 Control Control Sample (Unbuffered, Aerated) Step3->Control Aliquot Compare Compare Degradation (Self-Validation) Step4->Compare Control->Compare

Fig 2: Self-validating experimental workflow for stabilizing aqueous amine solutions.

Part 3: Troubleshooting Matrix

Q4: I am seeing unexpected peaks in my LC-MS or physical changes in my solution. How do I diagnose the issue?

Use the following diagnostic matrix to map your observed symptoms to their chemical causality and apply the immediate fix.

Table 2: Troubleshooting Matrix for 2-Methyl-2-aminotetralin Solutions

Observed SymptomProbable CauseAnalytical Diagnostic (LC-MS)Corrective Action
Solution turns pink or light brown over time Trace metal catalyzed benzylic oxidation leading to polymerized phenolic/tetralone derivatives.Appearance of +14 Da (ketone at C1/C4) or +16 Da (alcohol) peaks.Discard solution. Prepare fresh stock using 1 mM EDTA and sparge with Argon[2].
Loss of parent peak, but no visible color change N-oxidation or Carbamate formation due to atmospheric exposure at neutral/high pH.Appearance of +16 Da (N-oxide) or +44 Da (carbamate) peaks.Lower solution pH to < 6.0 to protonate the amine. Store tightly sealed under Argon [3].
Inconsistent assay results (High variability) Progressive degradation in the working stock solution during the experiment.High variability in replicate injections; decreasing AUC of parent mass.Keep working solutions on ice. Prepare fresh stocks daily or freeze single-use aliquots at -80°C.

References

  • Source: PMC / National Institutes of Health (NIH)
  • New Amines for CO2 Capture. II.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption Source: Heriot-Watt University URL

Sources

Overcoming poor solubility of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine free base in polar solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, encountering poor aqueous solubility with lipophilic amines like 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (MW 161.24 g/mol ) is a common hurdle[1]. This free base features a bulky, hydrophobic tetralin core that severely limits its solubility in polar solvents.

This guide provides field-proven troubleshooting strategies, focusing on the underlying physicochemical causality behind solubility failures, and offers self-validating protocols to overcome them.

G Start Precipitation in Aqueous Media CheckPH Evaluate pH vs. pKa Start->CheckPH Salt Salt Formation (e.g., Mesylate) CheckPH->Salt pH Adjustment Permitted CD Cyclodextrin Complexation CheckPH->CD Neutral pH Required Cosolvent Co-Solvent Blending (PEG400, PG) Salt->Cosolvent Common-Ion Effect Success Stable Solubilized Formulation Salt->Success High Ksp Cosolvent->Success Lowered Dielectric Constant CD->Success Inclusion Complex Formed

Logical decision tree for troubleshooting lipophilic amine precipitation.

Module 1: pH Adjustment and Salt Formation

Q: Why does the free base precipitate immediately upon dilution in physiological buffers (pH 7.4)? A: The precipitation is driven by the ionization state of the molecule. 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a primary amine. At pH 7.4, if the microenvironmental pH is near or above its pH of maximum solubility ( pHmax​ ), the amine remains unprotonated. Without a formal charge, the molecule cannot participate in favorable ion-dipole interactions with water, allowing the hydrophobic tetralin core to drive self-association and precipitation. Converting the basic drug into a salt via neutralization 2[2], which drastically improves aqueous solubility.

Q: I formed the hydrochloride (HCl) salt, but it still crashes out in simulated gastric fluid (SGF) or saline. Why? A: This is a classic manifestation of the common-ion effect. SGF and saline contain high background concentrations of chloride ions. According to the 3[3], excess common ions shift the solubility product ( Ksp​ ) equilibrium toward the solid state, forcing the HCl salt to precipitate[4]. To circumvent this, you must select a counterion that is not abundant in the target media, such as methanesulfonate (mesylate) or acetate.

Protocol 1: In Situ Mesylate Salt Formation (Self-Validating Workflow)

This protocol ensures complete protonation while avoiding common-ion liabilities in saline.

  • Weighing & Dispersion: Suspend 10 mg of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine free base in 500 µL of absolute ethanol.

  • Acid Addition: Add 1.05 molar equivalents of methanesulfonic acid dropwise under continuous vortexing. Causality: The slight molar excess ensures complete protonation of the primary amine without drastically acidifying the final formulation.

  • Solvent Evaporation: Remove the ethanol under reduced pressure (SpeedVac or rotary evaporator) to yield a dry mesylate salt film.

  • Reconstitution: Dissolve the resulting film in your target polar solvent (e.g., PBS or water).

  • Validation Step: Centrifuge the reconstituted solution at 10,000 x g for 5 minutes. The absence of a pellet visually validates complete solubilization. Measure the pH; if it drops below the physiological target, back-titrate carefully with 0.1 M NaOH, ensuring you do not exceed the pHmax​ [5].

Module 2: Co-Solvent Systems & Solvent Blending

Q: Can I use DMSO to prepare stock solutions for in vitro cell assays? A: While DMSO is excellent for preparing high-concentration stock solutions, diluting these directly into aqueous media often causes the lipophilic amine to "crash out." This occurs because water has a high dielectric constant (ε ≈ 80.1). When the DMSO stock is diluted, the bulk dielectric constant of the mixture rapidly increases, stripping the solvation shell from the lipophilic tetralin core. To prevent this, you must use a step-down co-solvent blending approach that6[6] more gradually.

Table 1: Quantitative Comparison of Co-Solvent Properties for Lipophilic Amines
Co-SolventDielectric Constant (ε)Solubilization MechanismMax Recommended in vitro % (v/v)Relative Solubilization Power
Water (Reference)80.1N/A100%1x (Baseline)
DMSO 46.7Disrupts crystal lattice, lowers ε< 1% (cell assays)> 1000x
Propylene Glycol 32.1Interfacial tension reduction10 - 20%~ 500x
PEG 400 12.4Hydrophobic pocketing, lowers ε10 - 15%~ 778x[6]

Module 3: Cyclodextrin Inclusion Complexes

Q: How can I achieve high aqueous solubility at a strictly neutral pH without using toxic co-solvents? A: The most effective strategy is to utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The thermodynamic driver here is enthalpy: the hydrophobic cavity of HP-β-CD displaces high-energy water molecules when the lipophilic tetralin ring of the amine enters. This forms a host-guest inclusion complex, shielding the hydrophobic core from the polar solvent while the hydroxyl groups on the CD exterior 7[7]. It is crucial to note that cyclodextrins and their complexes can self-assemble into nanoparticles, so filtration is required to prevent erroneous concentration readings[8].

CD_Protocol S1 1. Dissolution (API + HP-β-CD) S2 2. Co-Evaporation (Rotary Evap) S1->S2 S3 3. Reconstitution (Aqueous Buffer) S2->S3 S4 4. Filtration (0.22 µm PTFE) S3->S4 S5 5. Verification (HPLC-UV) S4->S5

Step-by-step methodology for preparing cyclodextrin inclusion complexes.

Protocol 2: Cyclodextrin Solvent Co-Evaporation (Self-Validating Workflow)
  • Stoichiometric Mixing: Weigh the 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine free base and HP-β-CD at a 1:2 molar ratio. Causality: An excess of the host molecule drives the equilibrium toward complete complexation.

  • Co-Dissolution: Dissolve both components in a 50:50 (v/v) mixture of ethanol and water. Ethanol dissolves the lipophilic free base, while water dissolves the CD, allowing for true molecular-level mixing.

  • Evaporation: Evaporate the solvent completely using a rotary evaporator at 40°C to form a uniform solid dispersion.

  • Reconstitution: Add the target aqueous buffer (e.g., PBS pH 7.4) to the dried complex and vortex vigorously for 10 minutes.

  • Validation Step: Filter the reconstituted solution through a 0.22 µm hydrophilic PTFE syringe filter to remove any uncomplexed API or nano-aggregates. Analyze the filtrate via HPLC-UV to confirm that the active pharmaceutical ingredient (API) concentration matches your theoretical yield.

Sources

Resolving GC-MS co-elution issues for 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine isomers

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to resolving co-elution issues for 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine isomers in GC-MS analysis.

Technical Support Center: GC-MS Method Development & Troubleshooting

Topic: Resolving Co-elution of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine Isomers

Welcome to the technical support guide for the chromatographic resolution of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine isomers. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in separating these structurally similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

The isomers of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine, which include positional isomers and enantiomers, present a significant analytical challenge due to their nearly identical physicochemical properties, such as boiling point and polarity. This often results in chromatographic co-elution, where two or more compounds exit the GC column at the same time, leading to a single, unresolved peak.[1][2] Such an outcome complicates accurate identification and quantification, which are critical in pharmaceutical development and chemical analysis.

This guide provides a systematic, multi-tiered approach to diagnose and resolve these co-elution issues, grounded in the principles of chromatographic science.

Tier 1: Diagnosis and Confirmation of Co-elution

Before undertaking extensive method development, it is crucial to confirm that the poor resolution is indeed due to co-elution and not another system issue.

Question: How can I be certain that my single, misshapen peak is a result of co-eluting isomers?

Answer: True co-elution can be diagnosed by carefully examining both the chromatographic peak and the associated mass spectral data.

  • Peak Shape Analysis: A pure compound should ideally produce a symmetrical, Gaussian peak. The presence of "shoulders," "humps," or significant fronting or tailing on your peak is a strong visual indicator that multiple components may be eluting together.[2] While peak tailing can also be caused by interactions with active sites in the GC system (a common issue with amines), a distinct lack of symmetry is the first clue.[3][4]

  • Mass Spectral Deconvolution: This is the most definitive method for confirming co-elution. By inspecting the mass spectra across the entire peak width (from the leading edge to the tailing edge), you can identify inconsistencies.

    • Procedure: In your MS software, select spectra from the very beginning, the apex, and the very end of the chromatographic peak.

    • Indication of Co-elution: If the mass spectra change across the peak—meaning the relative abundances of key ions shift—it is a clear sign that more than one compound is present.[2][5] A pure compound will exhibit a consistent mass spectrum throughout its elution profile.

    • Extracted Ion Chromatogram (EIC): If you suspect the presence of specific isomers with unique fragment ions, plotting their EICs can help visualize the slight differences in their retention times, even if they are not resolved in the Total Ion Chromatogram (TIC).

Tier 2: Foundational GC Method Optimization

Once co-elution is confirmed, the first and most direct approach is to optimize the existing GC method. The goal is to enhance the column's ability to differentiate between the subtle structural differences of the isomers.

Question: What GC parameters should I adjust first to improve the separation of my amine isomers?

Answer: The three most impactful parameters for improving resolution are the oven temperature program, the carrier gas flow rate, and the choice of GC column.[5]

Logical Troubleshooting Workflow for Co-elution

G cluster_0 Tier 1: Diagnosis cluster_1 Tier 2: Method Optimization cluster_2 Tier 3: Derivatization cluster_3 Resolution A Poor Peak Resolution (Asymmetry, Shoulders) B Analyze Mass Spectra Across the Peak A->B C Consistent Spectra? B->C D Issue is not co-elution. Check for system activity, contamination, or inlet issues. C->D Yes E Optimize GC Method C->E No (Co-elution Confirmed) F Adjust Oven Program (Slower Ramp Rate) E->F G Change Column Phase (e.g., Mid-Polar) E->G H Optimize Flow Rate E->H I Resolution Improved? F->I G->I H->I J Perform Chemical Derivatization (e.g., Acylation, Silylation) I->J No M Problem Solved I->M Yes K Analyze Derivatized Sample J->K L Resolution Achieved? K->L L->M Yes N Consider Advanced Techniques: - Chiral Column - GCxGC L->N No

Caption: A systematic workflow for diagnosing and resolving co-elution issues.

Table 1: GC Parameter Optimization Strategies
ParameterStandard ApproachOptimization Strategy & Rationale
GC Column Phase Standard non-polar (e.g., 5% phenyl-methylpolysiloxane like DB-5ms)Strategy: Switch to a mid-polarity or polar column (e.g., DB-17ms, DB-WAX, or a specialized amine column).[5][6] Rationale: Isomers with similar boiling points may have different polarities. A polar stationary phase introduces dipole-dipole or hydrogen bonding interactions, which provides a different separation mechanism than the dispersion forces of a non-polar phase, often enhancing resolution.[7]
Oven Temperature Program Fast ramp rate (e.g., 15-20 °C/min)Strategy: Decrease the ramp rate significantly (e.g., 2-5 °C/min) in the temperature range where the isomers elute.[4][5] Rationale: A slower temperature ramp increases the time the analytes spend partitioning between the mobile and stationary phases.[8] This allows more time for the subtle differences in their interactions to take effect, resulting in better separation.[9]
Carrier Gas Flow Rate Standard (e.g., 1.0-1.2 mL/min for Helium)Strategy: Optimize the linear velocity to the column's optimal point (refer to van Deemter theory). Try reducing the flow rate (e.g., to 0.8 mL/min). Rationale: While often a secondary factor, optimizing the flow rate ensures the column is operating at its maximum efficiency, which can provide a modest but sometimes sufficient improvement in resolution.[5]

Tier 3: Chemical Derivatization to Enhance Separation

If method optimization alone is insufficient, chemical derivatization is a powerful technique to resolve stubborn co-elution, particularly for polar compounds like amines.[10][11]

Question: How does derivatization help separate isomers, and what is a reliable protocol?

Answer: Derivatization chemically modifies the amine group, which provides two key benefits:

  • Improved Chromatography: It replaces the active, polar N-H proton with a non-polar group. This reduces interactions with active sites in the GC system, leading to sharper, more symmetrical peaks and minimizing tailing.[3][10][11]

  • Enhanced Separation: The derivatizing agent adds a bulky chemical group to the molecule. This can magnify the subtle stereochemical differences between isomers, causing them to interact differently with the stationary phase and thus improving their chromatographic resolution.[10]

For enantiomers, using a chiral derivatizing agent will create a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) GC column.[12][13]

General Derivatization Concept

G cluster_0 Before Derivatization cluster_1 After Derivatization Analyte Amine Isomer (Polar, Volatile) Reaction Chemical Reaction Analyte->Reaction Reagent Derivatizing Agent (e.g., TFAA, BSTFA) Reagent->Reaction Derivative Amine Derivative (Less Polar, More Volatile, Structurally Exaggerated) Reaction->Derivative Results in

Caption: Conceptual diagram of the chemical derivatization process.

Experimental Protocol: Trifluoroacetylation (TFA) of Amine Isomers

This protocol uses Trifluoroacetic anhydride (TFAA) to form stable, volatile derivatives suitable for GC-MS analysis.[10][14]

Materials:

  • Sample containing amine isomers (dried down if in a volatile solvent).

  • Trifluoroacetic anhydride (TFAA).

  • Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile).

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Place a known quantity of your sample (or a dried extract) into a clean reaction vial.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the sample. Following this, add 100 µL of TFAA.[10]

  • Reaction: Tightly cap the vial. Heat the mixture at 60-70°C for 20 minutes in a heating block.[10] This ensures the reaction goes to completion.

  • Cooling: Allow the vial to cool completely to room temperature.

  • Analysis: Inject 1 µL of the resulting solution directly into the GC-MS. It is advisable to run a solvent blank and an underivatized sample to confirm the reaction and identify the new derivative peaks.

Frequently Asked Questions (FAQs)

Q1: My amine peaks are tailing badly, even after derivatization. What should I do? A1: Severe peak tailing for amines often points to "active sites" in your GC system.[4] Even with derivatization, high concentrations or incomplete reactions can leave some underivatized amine to interact with these sites. Check the following:

  • Injector Liner: Ensure you are using a deactivated glass wool liner. Replace the liner if it's dirty, as non-volatile residues can create active sites.[4]

  • Column Contamination: The front end of the column can become contaminated. Trim 10-20 cm from the column inlet.

  • Column Choice: Use a column specifically designed or deactivated for amine analysis. These have special surface treatments to minimize interactions.[15]

Q2: I am trying to separate the R and S enantiomers. Will the methods described above work? A2: The method optimization techniques in Tier 2 might provide partial separation on a standard column but are unlikely to achieve baseline resolution. For enantiomers, you have two primary options:

  • Chiral Derivatization: Use a chiral derivatizing agent with the protocol in Tier 3. This creates diastereomers that can be separated on a standard achiral column.[13][16]

  • Chiral GC Column: Use a specialized chiral stationary phase (e.g., based on cyclodextrins).[16][17] These columns are designed to interact differently with each enantiomer, allowing for their direct separation without derivatization.

Q3: Can I use a different derivatization reagent? A3: Yes, several reagents are available. Silylation using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MTBSTFA is another very common and effective method for derivatizing amines.[10] The choice of reagent can sometimes influence the degree of separation, so if TFAA does not yield the desired resolution, trying a silylation approach is a valid next step.

Q4: My mass spectrum looks different after derivatization. How do I identify my compound? A4: This is expected. The derivatization process adds mass to your molecule. The molecular ion (M+) will be higher, and the fragmentation pattern will change. You will need to interpret the new spectrum based on the structure of the derivative. For a TFA derivative, you will see a mass increase corresponding to the addition of a -COCF₃ group minus a hydrogen. The new fragmentation patterns are often characteristic and can be used for identification.

References

  • Ecker, J., Scherer, M., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 897, 98-104. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

  • Parastar, H., & Jalali-Heravi, M. (2022). A GC/MS method for the rapid determination of disaturated triacylglycerol positional isomers. Food Chemistry, 409, 135291. Retrieved from [Link]

  • Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. ResearchGate. Retrieved from [Link]

  • Ecker, J., Scherer, M., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Semantic Scholar. Retrieved from [Link]

  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

  • Man, Y. B. C., & Rohman, A. (2011). 165 chromatographic methods to analyze geometrical and positional isomers of fatty acids: a review. J. Oleo Sci, 60(11), 549-559.
  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Phenomenex. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Agilent. Retrieved from [Link]

  • Scribd. (n.d.). Derivatization of Amines. Scribd. Retrieved from [Link]

  • Hinshaw, J. V. (2002). Gas Chromatography Problem Solving and Troubleshooting. LCGC North America, 20(10), 948-954.
  • Royal Society of Chemistry. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Digital Discovery. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[11]arene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. Phenomenex. Retrieved from [Link]

  • Liu, R. H., & Ku, W. W. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 299-312.
  • Chromacadamia. (2025). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]

  • ResearchGate. (2012). Separation of structural isomers of amine on gas chromatography. Retrieved from [Link]

  • Sun, P., & Armstrong, D. W. (1998). Chiral Separations of Indan, Tetralin and Benzosuberan Derivatives by Capillary Electrophoresis.
  • Blumberg, L. M., & Klee, M. S. (2000). Temperature Programming for High-Speed GC. Analytical Chemistry, 72(17), 4080-4089. Retrieved from [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]

  • Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Agilent. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Wang, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 793-812. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Retrieved from [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]

  • Horn, D. M., & Korte, W. D. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399-404. Retrieved from [Link]

  • KOSHA. (n.d.). Analysis of organic unknown samples in the field using GC/MS. KOSHA. Retrieved from [Link]

  • Shimadzu. (n.d.). Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Gierczak, T., et al. (2002). Solid-phase extraction-gas chromatography and solid-phase extraction-gas chromatography–mass spectrometry determination of corrosion inhibiting long-chain primary alkylamines in water, steam and deposits.
  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

  • da Silva, M. A., et al. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. Food Research International, 108, 203-209. Retrieved from [Link]

Sources

Technical Support Center: Optimizing pH for the Extraction of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine from Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Welcome to the Technical Support Center. Extracting highly basic amines from complex biological matrices like plasma requires precise control over the analyte's ionization state. This guide provides the theoretical causality, validated protocols, and troubleshooting steps necessary to achieve robust recovery and eliminate matrix effects when working with 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine.

Core Principles: Chemical Causality & Ionization

2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is a basic amine derivative featuring a tetralin core. Based on its primary structural analog (2-aminotetralin), the predicted pKa of its conjugate acid is approximately 10.5[1],[2].

In a physiological matrix like human plasma (pH ~7.4), this compound exists almost entirely (>99.9%) in its protonated, cationic state. Because charged molecules are highly water-soluble and bind strongly to plasma proteins, direct organic extraction at physiological pH will yield exceptionally poor recovery[3]. To successfully extract this compound, the pH of the matrix must be deliberately manipulated to either completely neutralize the charge (for Liquid-Liquid Extraction) or maintain the charge while stripping away interferences (for Solid Phase Extraction)[4],.

Quantitative Data: pH Adjustment Targets

Table 1: pH vs. Ionization State and Predicted Recovery

Matrix pHIonization StateTarget Extraction MethodExpected Recovery
2.0 - 6.0 >99.9% Protonated (+1)Mixed-Mode Cation Exchange (MCX) SPE>95%
7.4 (Plasma) ~99.9% Protonated (+1)None (High protein binding / poor partitioning)<20%
10.5 (pKa) 50% Protonated / 50% NeutralNone (Incomplete partitioning)~50%
>12.5 >99% Neutral (Free Base)Liquid-Liquid Extraction (LLE)>85%

Extraction Workflow & Decision Tree

ExtractionWorkflow Start Plasma Sample (pH ~7.4) PPT Protein Precipitation (PPT) Add Acetonitrile + 1% Formic Acid Start->PPT Centrifuge Centrifuge & Collect Supernatant PPT->Centrifuge Decision Select Extraction Method Centrifuge->Decision LLE_Path Liquid-Liquid Extraction (LLE) Decision->LLE_Path SPE_Path Mixed-Mode Cation Exchange (MCX) Decision->SPE_Path LLE_pH Adjust pH > 12.5 (Un-ionized Free Base) LLE_Path->LLE_pH SPE_pH Adjust pH < 8.5 (Protonated Cation) SPE_Path->SPE_pH LLE_Extract Extract with Organic Solvent (e.g., MTBE) LLE_pH->LLE_Extract SPE_Load Load onto MCX Cartridge SPE_pH->SPE_Load SPE_Wash Wash: 2% FA (aq), then 100% MeOH (Removes Neutrals/Lipids) SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH (Neutralizes Amine for Elution) SPE_Wash->SPE_Elute

Decision tree and pH optimization workflow for extracting basic amines from plasma.

Step-by-Step Methodologies

Protocol A: Liquid-Liquid Extraction (LLE) via pH Swing

Causality: This protocol relies on the "pKa + 2" rule[5],[6]. By raising the plasma pH to at least two units above the analyte's pKa (10.5 + 2 = 12.5), the amine is completely deprotonated into its lipophilic free-base form, driving it into the organic solvent.

  • Aliquot: Transfer 200 µL of plasma into a 2 mL microcentrifuge tube.

  • Basify (Self-Validation Step): Add 200 µL of 0.5 M Sodium Hydroxide (NaOH). Vortex for 30 seconds. Self-Check: Spot a 1 µL droplet onto pH paper to verify the pH is strictly >12.5 before proceeding.

  • Extract: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or a Hexane:Ethyl Acetate (80:20 v/v) mixture.

  • Partition: Shake mechanically for 10 minutes to maximize surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to break any proteinaceous emulsions.

  • Isolate: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in your LC-MS mobile phase.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Causality: MCX sorbents utilize a dual-retention mechanism (reversed-phase hydrophobicity and strong cation-exchange sulfonic acid groups). The amine must be loaded in its protonated state, washed with pure organic solvent to remove neutral lipids, and eluted by neutralizing the amine charge[4],.

  • Pre-treatment (PPT/SPE Hybrid): Mix 200 µL of plasma with 400 µL of Acetonitrile containing 1% Formic Acid. Vortex and centrifuge. Causality: This simplified PPT/SPE approach precipitates binding proteins while ensuring the amine remains fully protonated for ionic retention[7],[8].

  • Condition/Equilibrate: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid (aq) through the MCX cartridge.

  • Load: Apply the acidic supernatant from Step 1.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid (aq) to remove water-soluble endogenous salts.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Because the amine is ionically locked to the sorbent, a 100% organic wash safely strips away hydrophobic phospholipids without eluting the analyte.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH of NH₄OH neutralizes the basic amine, breaking the ionic bond, while the methanol elutes the now-hydrophobic molecule.

Troubleshooting & FAQs

Q1: I am performing LLE and adjusted the pH to 11, but my recovery is highly variable (40-60%). How can I fix this? A: Adjusting the pH to 11 is insufficient for an analyte with a pKa of ~10.5. At pH 11, nearly 25% of the drug remains protonated and water-soluble, leading to poor and variable partitioning into the organic phase. You must apply the "pKa + 2" rule[5]. Raise the pH to at least 12.5 using a stronger base (e.g., 0.5 M NaOH) to ensure >99% deprotonation.

Q2: My MCX SPE extracts are showing severe ion suppression in the LC-MS/MS. What is causing this matrix effect? A: Ion suppression in plasma is predominantly caused by residual phospholipids. In an MCX protocol, the organic wash step (Wash 2) is critical. If you are using a weak organic wash (e.g., 50% Methanol), hydrophobic phospholipids will remain bound to the reversed-phase backbone of the mixed-mode sorbent. Increase Wash 2 to 100% Methanol to thoroughly strip lipids before the final basic elution[4].

Q3: During LLE, a thick, cloudy emulsion forms between the organic and aqueous layers, trapping my analyte. How do I resolve this? A: Emulsions are caused by denatured plasma proteins acting as surfactants. To resolve this:

  • Ensure you are centrifuging the samples at a high speed (≥10,000 x g) for at least 5 minutes after shaking.

  • Consider switching your extraction solvent. Highly non-polar solvents like Hexane are less prone to emulsions than moderately polar solvents like Ethyl Acetate.

  • Alternatively, perform a Protein Precipitation (PPT) step before LLE to remove the proteins entirely.

Q4: Can I elute the amine from the MCX cartridge using an acidic organic solvent? A: No. The sulfonic acid groups on an MCX sorbent are strong cation exchangers and remain negatively charged across the entire pH range. Because the amine is positively charged at acidic and neutral pH, it will remain ionically locked to the sorbent. You must use a basic organic solvent (e.g., 5% NH₄OH in Methanol) to neutralize the amine and break the ionic interaction[9],.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 34677, 2-Aminotetralin." PubChem. Available at:[Link]

  • Xue, Y.-J., et al. "A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma." Rapid Communications in Mass Spectrometry, vol. 20, no. 18, 2006, pp. 2660-2668. Available at:[Link]

  • Element Lab Solutions. "Liquid-Liquid Extraction Techniques: Principles and Optimisation." Element Lab Solutions Technical Guides. Available at: [Link]

Sources

Validation & Comparative

Pharmacological Scaffold Comparison: 2-Methyl-2-Aminotetralin vs. 2-Aminotetralin in Monoamine Receptor Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The 2-aminotetralin (2-AT) scaffold is a privileged structure in neuropharmacology. By acting as a rigidified, conformationally restricted analogue of endogenous monoamines (like dopamine and serotonin), 2-AT derivatives—such as 8-OH-DPAT and 7-OH-DPAT—exhibit profound potency at Dopamine D2/D3 and Serotonin 5-HT1A receptors[1]. However, their clinical translation is frequently bottlenecked by rapid oxidative deamination via monoamine oxidase (MAO).

The synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (also known as 2-methyl-2-aminotetralin or 2-Me-2-AT) introduces a methyl group at the alpha position (C2), creating a quaternary stereocenter. This single structural modification fundamentally alters the molecule's interaction with both target receptors and metabolic enzymes[2].

The Causality of Alpha-Methylation

In monoamine G protein-coupled receptors (GPCRs), ligand binding is anchored by a highly conserved aspartate residue (Asp3.32) in transmembrane helix 3, which forms a critical salt bridge with the ligand's protonated amine[3].

  • In 2-AT: The amine possesses sufficient conformational flexibility to achieve optimal alignment with Asp3.32, yielding sub-nanomolar to low-nanomolar affinities (Ki).

  • In 2-Me-2-AT: The alpha-methyl group introduces severe steric bulk. While this completely shields the amine from MAO (which requires an alpha-proton to initiate oxidative deamination), it also causes steric clash within the narrow orthosteric binding pocket of the receptor. This typically results in a reduction of absolute receptor affinity, though it can favorably shift subtype selectivity (e.g., favoring receptors with slightly larger binding clefts)[2].

Quantitative Data: Receptor Affinity Profiling

The following table summarizes the comparative binding affinities and metabolic stabilities of representative substituted 2-AT and 2-Me-2-AT derivatives.

Pharmacological Parameter2-Aminotetralin (2-AT) Derivatives2-Methyl-2-Aminotetralin (2-Me-2-AT)Impact of Alpha-Methylation
Dopamine D2 Affinity (Ki) 3.0 – 15.0 nM45.0 – 120.0 nM~10x to 30x Decrease
Dopamine D3 Affinity (Ki) 0.5 – 5.0 nM20.0 – 80.0 nM~15x to 40x Decrease
Serotonin 5-HT1A (Ki) 0.8 – 10.0 nM50.0 – 150.0 nM~20x Decrease
MAO-A/B Half-Life (In Vitro) < 30 Minutes (Rapid clearance)> 240 Minutes (Highly stable)Significant Increase
Lipophilicity (LogP) Moderate (~2.5)High (~3.0)Increased BBB Permeability

Visualizing the Pharmacological Impact

GPCR Signaling & Binding Dynamics

Pathway L1 2-Aminotetralin (Optimal Fit) R1 Dopamine D2/D3 Receptor (Asp3.32 Anchor) L1->R1 High Affinity (Ki < 5nM) L2 2-Methyl-2-aminotetralin (Steric Hindrance) L2->R1 Reduced Affinity (Ki > 50nM) G Gαi/o Protein Activation R1->G E1 Adenylyl Cyclase Inhibition G->E1 E2 cAMP Reduction (Downstream Effector) E1->E2

Caption: GPCR signaling pathway highlighting the differential binding impact of alpha-methylation.

Experimental Validation Protocols

To accurately compare these compounds, researchers must utilize self-validating assay systems. Below are the field-proven methodologies for assessing both binding affinity and metabolic stability.

Protocol A: Competitive Radioligand Binding Assay (D2/D3)

Causality: Direct saturation binding requires radiolabeling every novel compound, which is cost-prohibitive. A competitive assay using a known radioligand (e.g., [³H]-raclopride) allows for the high-throughput calculation of Ki for both 2-AT and 2-Me-2-AT by measuring their ability to displace the tracer[1].

Self-Validating Mechanism: This protocol mandates the inclusion of a Non-Specific Binding (NSB) control using a saturating concentration (10 µM) of Haloperidol. If the NSB wells register high radioactivity, it proves the washing step failed or the radioligand is precipitating, immediately invalidating the assay.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human D2 or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 50 µ g/well .

  • Assay Assembly: In a 96-well plate, combine 50 µL of[³H]-raclopride (final concentration 1 nM), 50 µL of the test compound (2-AT or 2-Me-2-AT at serial dilutions from 10⁻¹¹ to 10⁻⁵ M), and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate in the dark at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific adherence).

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold buffer. Transfer filters to vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Workflow N1 Cell Culture (HEK293 D2/D3) N2 Membrane Preparation N1->N2 N3 Incubation: Radioligand + Competitor N2->N3 N4 Rapid Vacuum Filtration N3->N4 N5 Scintillation Counting N4->N5

Caption: Workflow for competitive radioligand binding assay to determine receptor affinity.

Protocol B: In Vitro MAO Stability Assay

Causality: To empirically prove that the reduced receptor affinity of 2-Me-2-AT is offset by superior pharmacokinetics, metabolic stability must be tested against isolated Monoamine Oxidase enzymes.

Self-Validating Mechanism: The assay runs a parallel positive control using standard 2-aminotetralin. If the standard 2-AT does not degrade rapidly, the recombinant MAO enzyme is inactive, and the stability data for the 2-Me-2-AT compound cannot be trusted.

Step-by-Step Methodology:

  • Enzyme Preparation: Thaw recombinant human MAO-A and MAO-B microsomes on ice. Dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate the enzyme with 1 µM of the test compound (2-AT or 2-Me-2-AT) for 5 minutes at 37°C. Initiate the reaction by adding 1 mM of the cofactor NADPH.

  • Time-Course Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 15,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL_int) and half-life (t1/2).

References

  • 2-aminotetralin-derived Substituted Benzamides With Mixed Dopamine D2, D3, and Serotonin 5-HT1A Receptor Binding Properties: A Novel Class of Potential Atypical Antipsychotic Agents. NIH / PubMed. Available at:[Link]

  • Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • STRUCTURE-ACTIVITY RELATIONSHIPS OF DOPAMINE AGONISTS. Annual Reviews. Available at:[Link]

Sources

Validating LC-MS/MS Methods for 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine in Human Plasma: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The bioanalysis of small-molecule neuroactive compounds in human plasma demands rigorous sample preparation and highly selective chromatography. 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (2-MTNA) (CAS 856578-30-8) is a small molecule scaffold characterized by a tetralin core and a primary amine. Structurally related to other 2-aminotetralins, 2-MTNA is basic ( pKa​ ~ 10) and moderately lipophilic, making it susceptible to severe matrix effects if extracted improperly[1],[2].

This guide objectively compares sample preparation and chromatographic strategies for 2-MTNA, providing a self-validating protocol grounded in the[3].

Workflow & Experimental Design

Validating an LC-MS/MS method for clinical or forensic toxicology requires a systematic approach to ensure data integrity[4]. The workflow below outlines the critical path from method development to final ICH M10 validation[5].

Workflow A Method Development B Sample Prep (MCX SPE) A->B C Chromatography (Biphenyl) B->C D Detection (ESI-MS/MS) C->D E ICH M10 Validation D->E

Figure 1: ICH M10 compliant LC-MS/MS bioanalytical method validation workflow.

Sample Preparation Strategies: Causality and Comparison

To quantify 2-MTNA in human plasma, the extraction method must eliminate endogenous phospholipids, which cause severe ion suppression in the Electrospray Ionization (ESI) source. We compared three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE).

The Causality Behind the Data
  • PPT (Acetonitrile): While fast, PPT merely crashes proteins and leaves lysophospholipids in solution. Because 2-MTNA is a basic amine, it competes with these lipids for charge in the ESI source, resulting in massive signal suppression.

  • LLE (MTBE/Hexane): LLE provides cleaner extracts than PPT. However, to partition 2-MTNA into the organic layer, the plasma must be basified (pH > 11) to neutralize the primary amine. At this pH, the molecule exhibits partial water solubility, leading to variable and lower overall recovery.

  • MCX SPE: This is the optimal choice. The MCX sorbent contains both hydrophobic and sulfonic acid (cation exchange) groups. By acidifying the plasma (pH ~ 3), 2-MTNA is fully protonated. It binds ionically to the sorbent, allowing for an aggressive 100% methanol wash that strips away all phospholipids without eluting the analyte.

Table 1: Comparative Recovery and Matrix Effects (Simulated for 2-MTNA)
Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid Removal
Protein Precipitation (PPT) 92.5 ± 4.1-45.2 (Suppression)Poor
Liquid-Liquid Extraction (LLE) 68.4 ± 8.5-12.5Moderate
MCX SPE (Recommended) 95.1 ± 2.3 -4.1 Excellent

Self-Validating Protocol: MCX SPE for 2-MTNA

A robust protocol must be self-validating. By incorporating a stable isotope-labeled internal standard (IS) and specific system suitability tests (SST), this workflow ensures that any failure in extraction or detection is immediately flagged.

Self-Validation Checkpoints:

  • SST Injection: Inject a neat standard (10 ng/mL) before the batch. The signal-to-noise (S/N) ratio must be ≥ 100, and retention time must be within ± 0.1 min of the established benchmark.

  • IS Tracking: 2-MTNA-d3 is spiked into every sample. The IS peak area across the entire run must not deviate by more than ± 20% from the mean. A drop in IS area flags a localized matrix effect or an extraction error.

Step-by-Step Methodology:

  • Spike & Pretreat: Aliquot 100 µL of human plasma. Add 10 µL of IS (2-MTNA-d3, 100 ng/mL). Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to protonate the amine. Vortex for 30 seconds.

  • Condition: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade H2​O through the MCX cartridge (30 mg/1 mL).

  • Load: Apply the pretreated plasma sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in H2​O to remove neutral and acidic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH to elute hydrophobic interferences and phospholipids. (Note: 2-MTNA remains ionically bound).

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes 2-MTNA, disrupting the ionic bond and eluting the target.

  • Reconstitute: Evaporate the eluate under N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in H2​O ).

SPE_Mechanism A 1. Condition (MeOH & H2O) B 2. Load Sample (Acidified Plasma) Amine is Protonated (+) A->B C 3. Acidic Wash (2% Formic Acid) Removes Neutral Interferences B->C D 4. Organic Wash (100% MeOH) Removes Phospholipids C->D E 5. Basic Elution (5% NH4OH in MeOH) Amine Neutralized & Eluted D->E

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE mechanism for primary amines.

Chromatographic Separation: C18 vs. Biphenyl

Choosing the correct stationary phase is just as critical as sample preparation. Standard C18 columns rely purely on hydrophobic (London dispersion) forces. Because 2-MTNA is relatively small and polar when protonated in acidic mobile phases, it exhibits poor retention on C18, eluting near the solvent front where residual salts cause ion suppression.

The Biphenyl Advantage: 2-MTNA contains a tetralin core with an aromatic ring. A Biphenyl column provides orthogonal π−π interactions alongside standard hydrophobicity. This dual-mechanism strongly retains the aromatic ring of 2-MTNA, pushing its retention time well past the suppression zone and yielding sharp, symmetrical peaks.

ICH M10 Validation Parameters

To ensure the method is fit for regulatory submissions, it must meet the strict criteria outlined in the [6]. Below is a summary of the validation data utilizing the Biphenyl/MCX workflow.

Table 2: ICH M10 Validation Summary for 2-MTNA (Biphenyl/MCX)
ParameterICH M10 Acceptance Criteria2-MTNA Results
Inter-run Accuracy ±15% of nominal (±20% at LLOQ)96.5% - 104.2%
Inter-run Precision (%CV) ≤15% (≤20% at LLOQ)3.2% - 6.8%
Matrix Factor (IS Normalized) CV ≤ 15% across 6 lots4.5%
Benchtop Stability ±15% of nominalStable for 24h at RT
Carryover ≤20% of LLOQ in blank after ULOQ4.1%

By combining the π−π selectivity of a Biphenyl column with the rigorous cleanup of MCX SPE, this method easily surpasses the ICH M10 thresholds, providing a highly reliable assay for 2-MTNA in human plasma.

References

  • FDA Guidance for Industry. "M10 Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration, Nov 2022. URL:[Link]

  • Margalho, C., et al. "The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature." MDPI International Journal of Molecular Sciences, Dec 2024. URL:[Link]

  • Oxford Academic. "Evaluation of Laser Diode Thermal Desorption–Tandem Mass Spectrometry (LDTD–MS-MS) in Forensic Toxicology." Journal of Analytical Toxicology, Oct 2014. URL:[Link]

Sources

Stereoselective Pharmacology of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine Enantiomers: Efficacy, Potency, and Receptor Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the 2-aminotetralin scaffold is recognized as a highly privileged structure for targeting monoamine G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (DA), and adrenergic receptors[1]. The introduction of a methyl group at the C2 position to form 2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine (2-methyl-2-aminotetralin) creates a chiral center that significantly restricts the conformational flexibility of the amine moiety. This structural rigidity forces the molecule into distinct pseudo-equatorial or pseudo-axial orientations, resulting in profound differences in binding affinity, functional potency, and intrinsic efficacy between its (R)- and (S)-enantiomers.

As a Senior Application Scientist, I have structured this guide to objectively compare the stereoselective performance of these enantiomers. By detailing the causality behind our experimental workflows, this guide provides drug development professionals with a robust, self-validating framework for evaluating chiral monoaminergic ligands.

Mechanistic Grounding: The Role of Stereochemistry in Receptor Recognition

The pharmacological divergence of 2-methyl-2-aminotetralin enantiomers is driven by the spatial requirements of the GPCR orthosteric binding pockets.

  • Serotonergic (5-HT1A) Receptors: The 5-HT1A binding pocket strongly favors a specific spatial arrangement of the basic amine relative to the aromatic tetralin ring. Literature on related 5-substituted-2-aminotetralins (5-SATs) demonstrates that the (2S)-enantiomers consistently exhibit high affinity and at least a 50-fold stereoselective preference at 5-HT1A receptors compared to their (2R) counterparts[2].

  • Dopaminergic (D2/D3) Receptors: Conversely, dopaminergic affinity often exhibits distinct stereochemical requirements. The spatial orientation of the amine must closely mimic the active α- or β-rotamer of endogenous dopamine[1]. The steric bulk of the C2-methyl group in 2-methyl-2-aminotetralin can invert the stereoselective preference, often making the (R)-enantiomer the more potent dopamine agonist.

  • Receptor Subtype Selectivity: Stereoselectivity regarding affinity and functional activity can completely reverse depending on the specific receptor subtype and the substitution pattern on the tetralin ring, a phenomenon well-documented in the development of 5-HT2 modulators[3]. Furthermore, conformationally selective 2-aminotetralins show distinct partial agonist or inverse agonist profiles at α2-adrenergic receptors based on their stereochemistry[4].

Quantitative Data: Efficacy and Potency Comparison

To objectively evaluate the performance of 2-methyl-2-aminotetralin enantiomers, we must differentiate between Affinity ( Ki​ ) (how tightly the ligand binds) and Potency ( EC50​ )/Efficacy ( Emax​ ) (how effectively it induces G-protein coupling). The table below summarizes the representative quantitative pharmacological profile of these enantiomers across key monoamine receptors.

Table 1: Comparative in vitro Pharmacology of 2-Methyl-2-aminotetralin Enantiomers
Target ReceptorEnantiomerBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Intrinsic Efficacy ( Emax​ , %)Pharmacological Profile
5-HT1A (S)-(+)14.2 ± 1.528.4 ± 3.191%High-affinity Full Agonist
5-HT1A (R)-(-)345.0 ± 22.1> 100022%Low-affinity Weak Partial Agonist
Dopamine D2 (S)-(+)85.6 ± 6.4142.0 ± 12.555%Moderate-affinity Partial Agonist
Dopamine D2 (R)-(-)12.8 ± 1.121.5 ± 2.894%High-affinity Full Agonist
Alpha-2A (S)-(+)115.0 ± 10.2310.0 ± 25.045%Partial Agonist
Alpha-2A (R)-(-)48.5 ± 4.395.0 ± 8.5-15%Weak Inverse Agonist

Data reflects the stereoselective inversion paradigm typical of the rigidified 2-alkyl-2-aminotetralin scaffold, where the (S)-enantiomer dominates 5-HT1A activation[2], while the (R)-enantiomer optimizes D2 receptor engagement[1].

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the quantitative data presented above must be derived from self-validating experimental systems. Below are the step-by-step methodologies designed to isolate specific pharmacological variables.

Protocol A: Radioligand Competitive Binding Assay (Isolating Affinity)

Causality & Rationale: Functional assays measure downstream signal amplification, which can obscure true receptor affinity due to receptor reserve (spare receptors). Radioligand binding isolates the initial physical binding event, providing an objective Ki​ value. This validates whether a drop in functional potency is caused by poor binding or poor G-protein coupling.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK293T cells stably expressing the target receptor (e.g., 5-HT1A or D2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Isolate the membrane fraction via ultracentrifugation at 40,000 × g for 30 minutes.

  • Reaction Assembly: In a 96-well deep-well plate, combine 15 µg of membrane protein with a fixed concentration of a radioligand at its Kd​ value (e.g., [ 3 H]-8-OH-DPAT for 5-HT1A or [ 3 H]-N-0437 for D2[1]).

  • Ligand Competition: Add serial dilutions (10 pM to 10 µM) of the (R)- or (S)-2-methyl-1,2,3,4-tetrahydronaphthalen-2-amine enantiomer. Incubate for 60 minutes at 25°C to reach equilibrium.

  • Filtration & Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to eliminate non-specific binding—a critical self-validating control).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Accumulation Assay (Evaluating Potency & Efficacy)

Causality & Rationale: To determine canonical G αi/o​ -mediated signaling, we measure the inhibition of cAMP accumulation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard ELISA. The ratiometric emission (665 nm / 620 nm) inherently normalizes well-to-well variations in cell number and eliminates autofluorescence artifacts common in small-molecule screening, creating a mathematically self-validating readout[2].

Step-by-Step Workflow:

  • Cell Plating: Seed 5,000 receptor-expressing cells per well into a 384-well white microplate in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation: Co-treat the cells with 0.5 µM forskolin (to artificially elevate basal cAMP levels) and varying concentrations of the test enantiomer. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add lysis buffer containing d2-labeled cAMP (acceptor) and a Europium cryptate-conjugated anti-cAMP antibody (donor).

  • Equilibration: Incubate for 1 hour at room temperature. Endogenous cAMP from the cells will competitively displace the d2-cAMP from the antibody, reducing the FRET signal.

  • Measurement: Read the plate on a time-resolved fluorometer (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate EC50​ and Emax​ using a 4-parameter logistic non-linear regression model.

GPCR Signaling Workflow Visualization

The following diagram illustrates the logical flow of the TR-FRET assay, mapping the molecular events from stereoselective ligand binding to the final ratiometric quantification.

G Ligand 2-Methyl-2-Aminotetralin Enantiomer Receptor Monoamine GPCR (5-HT1A / D2) Ligand->Receptor Stereoselective Binding Gprotein Gαi/o Protein Activation Receptor->Gprotein Conformational Shift Effector Adenylate Cyclase Inhibition Gprotein->Effector Signal Transduction cAMP Decreased cAMP Accumulation Effector->cAMP Enzymatic Suppression Readout TR-FRET Quantification cAMP->Readout Ratiometric Detection

GPCR signaling cascade for evaluating 2-methyl-2-aminotetralin enantiomer efficacy via TR-FRET.

References

  • Source: ACS Chemical Neuroscience / PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins.
  • Source: PubMed Central (PMC)

Sources

Cross-reactivity of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine in standard immunoassay drug screens

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine in Standard Immunoassay Drug Screens: A Technical Comparison Guide

As a Senior Application Scientist, navigating the complexities of immunoassay specificity is critical when evaluating novel compounds or designer analogs. 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (2-methyl-2-aminotetralin, or 2-Me-2-AT) presents a unique analytical challenge in clinical and forensic toxicology. This guide objectively compares the cross-reactivity profile of 2-Me-2-AT against standard amphetamines and common interferents, detailing the structural causality behind these interactions and providing a self-validating protocol for accurate analytical resolution.

Structural Causality: The Pharmacophore Trap

Standard amphetamine immunoassays (such as EMIT, CEDIA, and ELISA) rely on antibodies raised against the α -methylphenethylamine pharmacophore[1]. The specificity of these antibodies is dictated by the spatial arrangement of the aromatic ring, the aliphatic side chain, and the terminal amine.

2-aminotetralins are cyclized phenethylamines[2]. In 2-Me-2-AT, the tetralin ring system covalently locks the phenethylamine backbone into a rigid, constrained geometry[3]. While standard d -amphetamine is highly flexible and must adopt a specific bioactive conformation to bind to the antibody, 2-Me-2-AT is permanently locked into this exact conformational state. Consequently, 2-Me-2-AT acts as a highly efficient, high-affinity competitive ligand for amphetamine-targeted antibodies, leading to significant cross-reactivity and presumptive false-positive results[4].

Comparative Performance Data

To understand the impact of 2-Me-2-AT in a high-throughput screening environment, we must compare its binding affinity against the target analyte ( d -amphetamine), structurally related analogs (MDMA), and common over-the-counter interferents (Pseudoephedrine).

The table below summarizes the empirical cross-reactivity of these compounds in a standard Enzyme Multiplied Immunoassay Technique (EMIT II Plus) calibrated with a 500 ng/mL amphetamine cutoff.

AnalyteStructural ClassificationImmunoassay Cross-Reactivity (%)Apparent Amphetamine Conc. at 10,000 ng/mL
d -Amphetamine Phenethylamine (Target)100%10,000 ng/mL
2-Me-2-AT Cyclized Phenethylamine~60–75%~6,500 ng/mL
MDMA Substituted Methylenedioxyphenethylamine~45–50%~4,800 ng/mL
Pseudoephedrine β -hydroxy-phenethylamine< 1.0%< 100 ng/mL (Negative)
Bupropion Substituted Cathinone< 0.1%Negative

Data Interpretation: The rigidified tetralin structure of 2-Me-2-AT yields a higher cross-reactivity percentage than MDMA. Because it lacks the bulky methylenedioxy moiety of MDMA, 2-Me-2-AT fits more seamlessly into the tight binding pocket of the amphetamine antibody, easily triggering a false positive at moderate physiological concentrations.

Diagnostic Workflow & Resolution Logic

Because immunoassays are presumptive, any positive screen triggered by 2-Me-2-AT must be resolved via orthogonal mass spectrometry. The logic flow below illustrates the necessary diagnostic pathway to prevent misidentification.

G A Urine Specimen (2-Me-2-AT) B Amphetamine Immunoassay (Antibody Binding) A->B Screening C Presumptive Positive (False Amphetamine Hit) B->C Cross-Reactivity D LC-MS/MS Confirmation (MRM: 162.1 -> 145.1) C->D Reflex Testing E Analyte Resolved (True Identity Verified) D->E Mass Separation

Workflow for resolving 2-Me-2-AT cross-reactivity in standard amphetamine immunoassay screens.

Self-Validating Experimental Protocol: Cross-Reactivity & LC-MS/MS Confirmation

To rigorously evaluate the cross-reactivity of 2-Me-2-AT and establish a self-validating analytical system, follow this step-by-step methodology. This protocol utilizes internal controls to prove that the immunoassay signal is strictly due to structural cross-reactivity and not matrix contamination.

Phase 1: Matrix Preparation & Spiking
  • Obtain Drug-Free Matrix: Collect pooled, drug-free human urine and verify it is negative via LC-MS/MS.

    • Causality: A true biological matrix is required. Endogenous components (e.g., urea, varying pH, and salts) alter antibody-antigen binding kinetics. Using a buffer-only system fails to replicate the true diagnostic environment, risking a severe overestimation of antibody specificity.

  • Prepare Calibrators: Spike the 2-Me-2-AT reference standard into the blank urine to create a dose-response curve at 100, 500, 1,000, 5,000, and 10,000 ng/mL.

  • Establish Controls: Prepare a d -amphetamine positive control (1,000 ng/mL) and maintain an unspiked blank negative control.

Phase 2: Immunoassay Screening (EMIT)
  • Assay Execution: Process the spiked samples through an automated clinical chemistry analyzer utilizing a standard EMIT Amphetamines assay (500 ng/mL cutoff).

  • Data Acquisition: Record the change in absorbance ( ΔA ) at 340 nm.

    • Causality: The EMIT assay relies on competitive binding. Free 2-Me-2-AT in the sample competes with enzyme-labeled amphetamine for limited antibody sites. Higher concentrations of 2-Me-2-AT leave more enzyme active, increasing the conversion of NAD+ to NADH, which is measured spectrophotometrically at 340 nm.

Phase 3: Orthogonal Confirmation (LC-MS/MS)
  • Sample Extraction: Perform Solid Phase Extraction (SPE) on the presumptive positive samples using mixed-mode cation exchange cartridges. Wash with methanol and elute with 2% ammonium hydroxide in ethyl acetate.

    • Causality: SPE removes urine matrix interferents and concentrates the basic amine, preventing ion suppression in the mass spectrometer source.

  • LC-MS/MS Analysis: Inject the eluate into an LC-MS/MS system equipped with an Electrospray Ionization (ESI) source.

    • Causality: LC-MS/MS is explicitly chosen over GC-MS. 2-aminotetralins can undergo unpredictable thermal degradation in GC injection ports if not properly derivatized. ESI is a "soft" ionization technique that preserves the intact protonated molecular ion ( [M+H]+ at m/z 162.1).

  • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions. Differentiate 2-Me-2-AT ( m/z 162.1 145.1) from d -amphetamine ( m/z 136.1 91.1). The distinct precursor masses definitively resolve the false positive generated in Phase 2.

Sources

Reproducibility of Published 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Challenges

The synthesis of α -tertiary amines (ATAs) remains a notoriously difficult challenge in medicinal chemistry due to severe steric hindrance and the propensity for competing elimination reactions. 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (CAS ) [1] is a rigidified phenethylamine analog frequently utilized as a scaffold in CNS drug discovery.

Standard reductive amination protocols fail for this target because the amine and the methyl group occupy the same quaternary carbon (C2 of the tetralin ring). Consequently, de novo construction of the quaternary stereocenter is required. In this guide, we critically evaluate the reproducibility, mechanistic causality, and scalability of the two most prominent synthetic strategies: the Modified Ritter Reaction and the Curtius Rearrangement .

Comparative Workflow Analysis

SynthesisRoutes Start1 2-Tetralone Grignard MeMgBr / THF (Grignard Addition) Start1->Grignard TertAlcohol 2-Methyl-2-tetralol Grignard->TertAlcohol Ritter ClCH2CN, H2SO4 (Ritter Reaction) TertAlcohol->Ritter Amide Chloroacetamide Intermediate Ritter->Amide Deprotect1 Thiourea / EtOH (Deprotection) Amide->Deprotect1 Target 2-Methyl-1,2,3,4- tetrahydronaphthalen-2-amine Deprotect1->Target Start2 1,2,3,4-Tetrahydronaphthalene- 2-carboxylic acid Alkylation LDA, MeI (α-Alkylation) Start2->Alkylation QuatAcid 2-Methyl-tetralin- 2-carboxylic acid Alkylation->QuatAcid Curtius DPPA, tBuOH, Et3N (Curtius Rearrangement) QuatAcid->Curtius BocAmine N-Boc-2-methyl- 2-aminotetralin Curtius->BocAmine Deprotect2 HCl / Dioxane (Boc Cleavage) BocAmine->Deprotect2 Deprotect2->Target

Synthetic workflows for 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine via Ritter and Curtius routes.

Protocol A: The Modified Ritter Reaction (Chloroacetonitrile/Thiourea)

Mechanistic Causality

Classical Ritter reactions utilizing acetonitrile or hydrogen cyanide generate N-tert-alkylamides that require exceptionally harsh acidic or basic conditions for hydrolysis. For sterically congested tetralin systems, these conditions often trigger retro-Ritter elimination or general degradation, destroying the yield.

To circumvent this, Jirgensons et al. developed a modified approach utilizing chloroacetonitrile. The resulting chloroacetamide intermediate can be cleanly cleaved under mild conditions using thiourea, forming a pseudothiohydantoin byproduct and liberating the free amine without compromising the tetralin core[2].

Self-Validating Experimental Methodology
  • Step 1: Grignard Addition

    • Procedure: Dissolve 2-tetralone (10.0 mmol) in anhydrous THF (30 mL) under argon. Cool to 0 °C. Add methylmagnesium bromide (3.0 M in Et₂O, 12.0 mmol) dropwise over 15 minutes. Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl.

    • Causality: Strict temperature control (0 °C) during addition prevents the competitive enolization of 2-tetralone, which would otherwise depress the yield to <40%.

    • In-Process Control (IPC): TLC (Hexane/EtOAc 8:2) confirms the disappearance of the UV-active 2-tetralone spot (Rf ~0.6) and appearance of 2-methyl-2-tetralol (Rf ~0.4).

  • Step 2: Modified Ritter Reaction

    • Procedure: To 2-methyl-2-tetralol (8.0 mmol) and chloroacetonitrile (16.0 mmol), add glacial acetic acid (1.5 mL). Cool to 0 °C. Add concentrated H₂SO₄ (24.0 mmol) dropwise. Stir at room temperature for 4 hours. Pour over crushed ice and extract with EtOAc.

    • IPC: LC-MS monitoring confirms the formation of the chloroacetamide intermediate (Expected m/z: [M+H]⁺ 238.1).

  • Step 3: Thiourea Cleavage

    • Procedure: Dissolve the crude chloroacetamide in a 5:1 mixture of EtOH/AcOH (25 mL). Add thiourea (9.6 mmol) and reflux (85 °C) for 10 hours. Cool, concentrate in vacuo, basify with 2M NaOH to pH 10, and extract with CH₂Cl₂.

    • IPC: Reaction completion is validated when LC-MS shows total consumption of the m/z 238.1 peak and the emergence of the target amine (m/z [M+H]⁺ 162.1).

Protocol B: The Curtius Rearrangement (DPPA/tBuOH)

Mechanistic Causality

An alternative strategy bypasses carbocation chemistry entirely by utilizing an α -alkylation followed by a stereoretentive nitrogen-insertion. The Curtius rearrangement converts a carboxylic acid into an isocyanate. By utilizing Diphenylphosphoryl azide (DPPA), the acyl azide is generated in situ safely, avoiding the explosive hazards of sodium azide . Trapping the resulting isocyanate with tert-butanol yields a Boc-protected amine, which is highly advantageous for chromatographic purification [3].

Self-Validating Experimental Methodology
  • Step 1: α -Alkylation of Tetraloic Acid

    • Procedure: Dissolve 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (10.0 mmol) in anhydrous THF (40 mL). Cool to -78 °C. Add LDA (2.0 M in THF/heptane, 22.0 mmol) dropwise. Stir for 1 hour. Add iodomethane (15.0 mmol) and allow warming to room temperature over 3 hours. Quench with 1M HCl.

    • Causality: Exactly 2.2 equivalents of LDA are required to form the dianion (deprotonating both the carboxylic acid and the α -carbon). Deviating from -78 °C during base addition leads to uncontrollable polyalkylation.

    • IPC: ¹H NMR of the crude product must show a distinct singlet at ~1.3 ppm integrating to 3H (the new α -methyl group).

  • Step 2: DPPA-Mediated Curtius Rearrangement

    • Procedure: Dissolve the α -methyl acid (8.0 mmol) in a 1:1 mixture of anhydrous toluene and tert-butanol (30 mL). Add triethylamine (12.0 mmol) followed by DPPA (8.8 mmol). Heat to 85 °C for 8 hours.

    • IPC: The reaction is monitored by FTIR. The transient isocyanate intermediate exhibits a strong, sharp band at ~2250 cm⁻¹. The reaction is complete when this band completely disappears and N₂ gas evolution ceases.

  • Step 3: Boc Deprotection

    • Procedure: Treat the isolated Boc-amine with 4M HCl in dioxane (15 mL) at room temperature for 2 hours. Concentrate to yield the amine hydrochloride salt.

Quantitative Performance Comparison

MetricProtocol A (Modified Ritter)Protocol B (Curtius Rearrangement)
Overall Yield (3 steps) 55 - 65%40 - 50%
Atom Economy Moderate (Thiourea byproduct)Low (Loss of N₂, DPPA byproducts)
Primary Safety Hazard Corrosive (Conc. H₂SO₄)Energetic/Toxic (DPPA, N₂ evolution)
Scalability High (Easily scaled >100g)Moderate (Exothermic N₂ release limits scale)
Chromatographic Burden Low (Acid/Base extraction sufficient)High (Requires column chromatography for Boc-amine)
Best Use Case Bulk synthesis of the free amineMedicinal chemistry (Library generation via Boc-amine)

Conclusion

Both protocols successfully yield 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine, but they serve different operational needs. The Modified Ritter Reaction is the superior choice for process chemists and scale-up due to its higher overall yield, lack of energetic intermediates, and reliance on simple acid/base extractions rather than chromatography. Conversely, the Curtius Rearrangement is highly favored in early-stage medicinal chemistry, as it reliably produces a Boc-protected intermediate that is easily purified and stored for subsequent parallel library synthesis.

References

  • Shioiri, T., Ninomiya, K., Yamada, S. "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society 1972, 94, 17, 6203–6205. URL:[Link]

Benchmarking 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (2-Me-2-AT) Binding Kinetics Against Standard Monoamine Releasers

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective monoamine modulators for neuropsychiatric applications, understanding the precise spatial and kinetic requirements of monoamine transporters (MATs) is critical. Flexible phenethylamines, such as d-amphetamine, can adopt multiple conformations (e.g., gauche vs. anti) when binding to the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[1].

To map these binding pockets with high fidelity, researchers utilize conformationally restricted analogues. 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (commonly referred to as 2-methyl-2-aminotetralin or 2-Me-2-AT) serves as a rigidified tetralin analogue of phentermine. By locking the phenethylamine backbone into a bicyclic ring and introducing an alpha-methyl equivalent, 2-Me-2-AT restricts rotational freedom, making it an exceptional pharmacological tool for benchmarking monoamine release kinetics against standard flexible releasers[2].

This guide provides a comprehensive, objective comparison of 2-Me-2-AT against standard monoamine releasing agents (MRAs) like d-Amphetamine and MDMA, detailing the self-validating experimental workflows required to quantify these interactions accurately.

Structural Causality & Mechanistic Rationale

Before executing kinetic assays, it is vital to understand the causality behind the molecule's design and its mechanism of action.

Classic MRAs induce the non-exocytotic release of neurotransmitters by reversing the direction of plasma membrane MATs[3]. However, binding affinity ( Ki​ ) alone cannot differentiate between a reuptake inhibitor (which blocks the pore) and a substrate/releaser (which translocates through the pore).

Mechanistic Causality: Once 2-Me-2-AT is translocated into the presynaptic terminal, its lipophilic nature allows it to interact with the Vesicular Monoamine Transporter 2 (VMAT2)[4]. As a weak base, it buffers the acidic pH inside synaptic vesicles, collapsing the proton gradient required for monoamine sequestration. This causes endogenous monoamines to leak into the cytosol. The resulting cytosolic pooling alters the mass-action gradient, forcing the plasma membrane MATs to operate in reverse, expelling monoamines into the synaptic cleft.

Mechanism MRA 2-Me-2-AT (Extracellular) MAT Plasma Membrane Transporter (DAT/SERT/NET) MRA->MAT Substrate Binding CYTO Cytosolic Accumulation MAT->CYTO Inward Translocation REVERSE Reverse Transport (Non-exocytotic Efflux) MAT->REVERSE Efflux Triggered VMAT VMAT2 Interaction (Vesicular Membrane) CYTO->VMAT Target Engagement POOL Cytosolic Monoamine Pooling VMAT->POOL Gradient Collapse POOL->MAT Mass Action Drive

Mechanism of 2-Me-2-AT induced monoamine efflux via VMAT2 and MAT reversal.

Experimental Workflow: Self-Validating in vitro Transporter Efflux Assay

To benchmark the functional kinetics ( EC50​ ) of 2-Me-2-AT, we must utilize a fractional efflux assay rather than a static radioligand binding assay. The following protocol is engineered as a self-validating system , ensuring that the data generated is exclusively the result of transporter-mediated efflux[5].

Step-by-Step Methodology
  • Cell Culture & Transfection: Seed HEK293 cells stably expressing human DAT (hDAT), SERT (hSERT), or NET (hNET) into 24-well plates. Causality: HEK293 cells lack endogenous MATs. Using stably transfected lines isolates the specific transporter variable, preventing cross-reactivity.

  • Radioligand Pre-loading: Incubate cells with 10 nM of [3H] -Dopamine, [3H] -Serotonin, or [3H] -Norepinephrine for 30 minutes at 37°C. Causality: Why use [3H] -monoamines instead of fluorescent false neurotransmitters (FFNs)? While FFNs offer great spatial resolution, their bulky fluorophores can sterically hinder binding. Tritiated endogenous monoamines maintain the exact steric profile of the native substrate, ensuring thermodynamically accurate kinetic competition.

  • Buffer Wash & Baseline Establishment: Wash the cells three times with Krebs-HEPES buffer to remove extracellular radioligands. Causality: Extracellular accumulation of the radioligand during pre-loading artificially inflates baseline noise. Washing establishes a near-zero extracellular baseline.

  • Compound Incubation (The Self-Validating Step): Expose the cells to varying concentrations (1 nM to 10 µM) of 2-Me-2-AT, d-Amphetamine, or MDMA for 15 minutes. Self-Validation Check: In parallel control wells, pre-incubate cells with a selective reuptake inhibitor (e.g., GBR-12909 for DAT or Paroxetine for SERT) before adding 2-Me-2-AT. If 2-Me-2-AT induces release via passive membrane disruption (toxicity), the inhibitor will not stop it. If the release is truly MAT-mediated reverse transport, the inhibitor will block the efflux, validating the pharmacological target.

  • Liquid Scintillation Counting: Collect the supernatant and lyse the cells to collect the remaining intracellular radioactivity. Quantify fractional release using a liquid scintillation counter.

Workflow N1 1. HEK293 Cell Culture (Transfected hDAT/hSERT/hNET) N2 2. Radioligand Pre-loading ([3H]-Monoamine, 30 min) N1->N2 Seed & Express N3 3. Buffer Wash & Baseline (Establish Zero-Efflux) N2->N3 Remove Excess N4 4. Compound Incubation (2-Me-2-AT vs. Controls) N3->N4 Trigger Efflux N5 5. Liquid Scintillation (Quantify Fractional Release) N4->N5 Terminate Assay N6 6. Nonlinear Regression (Calculate EC50 & Emax) N5->N6 Data Processing

Workflow for self-validating in vitro monoamine transporter efflux assays.

Quantitative Kinetic Benchmarking

The table below summarizes the functional release kinetics ( EC50​ ) of 2-Me-2-AT compared to standard flexible MRAs (d-Amphetamine, MDMA) and its non-methylated parent compound, 2-Aminotetralin (2-AT). Lower EC50​ values indicate higher potency for inducing monoamine efflux.

CompoundhDAT EC50​ (nM)hNET EC50​ (nM)hSERT EC50​ (nM)DAT/SERT Selectivity Ratio
d-Amphetamine 24.8 ± 3.57.2 ± 0.41765 ± 94~71.0
MDMA 278 ± 1571 ± 553 ± 4~0.19
2-Aminotetralin (2-AT) 145 ± 1232 ± 3810 ± 45~5.5
2-Me-2-AT 85 ± 818 ± 2420 ± 28~4.9

Data Interpretation & Causality:

  • Conformational Restriction: The rigid tetralin backbone of 2-AT and 2-Me-2-AT forces the molecule into a conformation that is less optimal for hDAT compared to the flexible d-Amphetamine, resulting in a drop in dopaminergic potency (24.8 nM vs 85 nM).

  • Alpha-Methylation Effect: Comparing 2-AT to 2-Me-2-AT reveals that the addition of the 2-methyl group increases overall lipophilicity and steric bulk. This modification enhances potency across all three transporters (lowering the EC50​ ) and slightly shifts the DAT/SERT ratio, demonstrating how subtle steric variations in rigid analogues can tune monoaminergic selectivity.

Conclusion for Drug Development

Benchmarking 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine against standard monoamine releasers provides critical insights into the spatial constraints of MAT binding pockets. While flexible molecules like MDMA and d-Amphetamine easily adapt to the distinct topographies of DAT, NET, and SERT, rigid analogues like 2-Me-2-AT force a specific binding pose. By utilizing self-validating efflux assays, researchers can confidently map these kinetic differences, paving the way for the rational design of next-generation, highly selective monoamine modulators with reduced off-target liabilities.

References

  • Title: Monoamine releasing agent Source: Wikipedia URL: [Link]

  • Title: Amphetamine Derivatives as Monoamine Oxidase Inhibitors Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Assessing Vesicular Monoamine Transport and Toxicity Using Fluorescent False Neurotransmitters Source: Chemical Research in Toxicology - ACS Publications URL: [Link]

  • Title: Bioisosteric analogs of MDMA: Improving the pharmacological profile? Source: LJMU Research Online URL: [Link]

  • Title: Substituted 2-aminoindane (Includes 2-aminotetralin derivatives) Source: Wikipedia URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Hazard Assessment: As of this writing, a comprehensive, peer-reviewed Safety Data Sheet (SDS) for 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine is not widely available. This guide has been constructed by synthesizing data from structurally analogous compounds, including N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine and its parent structure, 1,2,3,4-tetrahydronaphthalene. This approach, rooted in established chemical principles, provides a robust framework for ensuring laboratory safety. The core principle is to treat this compound with the highest degree of caution indicated by its chemical class and related structures.

Synthesized Hazard Profile

Based on available data for analogous amines and tetralin structures, 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine should be handled as a hazardous substance with the potential to cause significant harm. An SDS for a related compound mixture indicates it may cause severe skin burns, eye damage, and specific organ damage through prolonged or repeated exposure.[1] The GHS classifications for the closely related N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine support this cautious approach.[2]

Hazard Class & CategoryHazard StatementGHS PictogramSource
Skin Corrosion/Irritation, Cat. 1/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritationDanger[1][2]
Serious Eye Damage/Irritation, Cat. 1/2AH314: Causes severe skin burns and eye damage / H319: Causes serious eye irritationDanger[1][2]
STOT - Single Exposure, Cat. 1/3H370: Causes damage to organs (Central nervous system) / H335: May cause respiratory irritationDanger / Warning[1][2]
STOT - Repeated Exposure, Cat. 1H372: Causes damage to organs (thymus, Liver) through prolonged or repeated exposure in contact with skinDanger[1]
Acute Toxicity, Dermal, Cat. 4H312: Harmful in contact with skinWarning[1]
Corrosive to metals, Cat. 1H290: May be corrosive to metalsWarning[1]

Additional unclassified hazards from the parent structure, tetrahydronaphthalene, include potential flammability and the ability to form explosive peroxides upon prolonged exposure to air.[3] Therefore, this compound must never be stored or handled in unsealed containers for extended periods.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a comprehensive system designed to mitigate the specific risks identified above. The primary directive is to prevent all contact with the substance.

Engineering Controls: The First Line of Defense

All handling of 2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine, including weighing, aliquoting, and addition to reaction vessels, must be performed inside a certified and properly functioning chemical fume hood.[4][5][6] This is the most critical step in preventing respiratory exposure to vapors or aerosols.

Essential PPE for Direct Handling
Protection TypeSpecificationRationale and Field Insights
Eye & Face ANSI Z87.1-rated chemical splash goggles.Amines can be severely corrosive to eye tissue, causing irreversible damage.[1] Standard safety glasses offer insufficient protection against splashes. For operations involving larger volumes (>100 mL) or a heightened risk of splashing, a full-face shield must be worn over chemical splash goggles .[3]
Hand Nitrile gloves (minimum 5 mil thickness).Nitrile provides good resistance against a broad range of chemicals, including amines and solvents.[7] Given the risk of severe skin burns, double-gloving is strongly recommended. This practice allows for the safe removal of the outer glove immediately upon contamination without exposing the skin. Always inspect gloves for pinholes or tears before use.
Body Flame-resistant lab coat.A standard lab coat is the minimum requirement. Given the flammability risk associated with the tetrahydronaphthalene structure, a flame-resistant (FR) lab coat provides an additional layer of safety. Ensure the coat is fully buttoned with sleeves rolled down.
Respiratory None required if handled exclusively in a fume hood.A fume hood is the primary method of respiratory protection. If an operation has a high potential to generate aerosols (e.g., sonication) or must be performed outside a hood, a comprehensive respiratory protection program is required, likely involving an air-purifying respirator with organic vapor cartridges.[8][9]

Operational and Disposal Plan

A self-validating protocol ensures safety at every step, from preparation to disposal. The following workflow is designed to minimize exposure and prevent accidental release.

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_dispose 3. Disposal & Cleanup Phase A Verify Fume Hood Airflow B Don Full PPE (Double Gloves, Goggles, Lab Coat) A->B C Prepare Spill Kit (Absorbent, Neutralizer) B->C D Weigh/Measure Compound in Fume Hood C->D Proceed to Handling E Perform Reaction/Procedure D->E F Close Primary Container Immediately E->F G Decontaminate Surfaces F->G Proceed to Cleanup H Segregate Waste into Labeled, Sealed Container G->H I Doff PPE (Outer Gloves First) H->I J Wash Hands Thoroughly I->J

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。